2H-chromen-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2H-chromen-6-amine |
InChI |
InChI=1S/C9H9NO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5,10H2 |
InChI Key |
VZJKRAQMVHEUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=CC(=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2H-Chromen-6-amine: Structure and IUPAC Nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of 2H-chromen-6-amine. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a detailed examination of this heterocyclic amine.
Chemical Structure and IUPAC Nomenclature
This compound is a bicyclic heterocyclic compound. Its structure consists of a dihydropyran ring fused to a benzene ring, with an amino group substituted on the benzene ring.
Chemical Structure:
The structure of this compound is represented by the chemical formula C₉H₉NO. The arrangement of atoms can be visualized through its SMILES (Simplified Molecular-Input Line-Entry System) notation: NC1=CC(C=CCO2)=C2C=C1.
A two-dimensional representation of the chemical structure is provided below:
Caption: Chemical structure of this compound.
IUPAC Nomenclature:
The systematic name for this compound, according to IUPAC nomenclature, is This compound . Let's break down the name:
-
Chromen: This is the base name for the bicyclic system of a benzene ring fused to a pyran ring.
-
2H-: This prefix indicates the position of the saturated carbon atom in the pyran ring. In this case, the carbon at position 2 is an sp³-hybridized carbon, hence "2H".
-
-6-amine: This suffix indicates that an amino group (-NH₂) is attached to the 6th position of the chromene ring structure. The numbering of the chromene ring starts from the oxygen atom as position 1 and proceeds around the heterocyclic ring and then the fused benzene ring.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, some key properties can be inferred from its structure and data for related compounds. Aromatic amines are typically solids or high-boiling liquids with a characteristic odor.[1] The presence of the amino group suggests that the compound will exhibit basic properties.[1]
| Property | Value | Source |
| CAS Number | 45882-47-1 | [2] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| SMILES | NC1=CC(C=CCO2)=C2C=C1 | [2] |
Synthesis of 2H-Chromene Derivatives
The synthesis of the 2H-chromene scaffold is a topic of significant interest in organic chemistry due to the biological importance of this structural motif.[3] Various synthetic strategies have been developed to construct the 2H-chromene ring system.[4]
One common approach involves the reaction of salicylaldehydes with various reagents. For instance, a multicomponent enol-Ugi condensation reaction has been utilized for the synthesis of functionalized 2H-chromenes.[5] Another method employs an amino acid-promoted synthesis from nucleophilic phenols and enals.[6]
Caption: Generalized workflow for the synthesis of 2H-chromene derivatives.
Spectroscopic Characterization of Amino-Chromene Derivatives
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra for this compound are not available, data from related amino-chromene derivatives can provide valuable insights.
NMR Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of a related compound, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, the proton of the secondary amino group appears as a broad singlet at 9.01 ppm.[7] Aromatic protons of the coumarin moiety typically appear in the range of 6.91 to 8.36 ppm.[7] For primary amines, the N-H protons usually appear as a broad signal.[8]
-
¹³C NMR: The chemical shifts of carbon atoms in the chromene ring system are influenced by the substituents. In a series of aromatic amines, the chemical shift of the para carbon atom (C-4) has been used to evaluate the substituent effects of different amino groups.[9]
IR Spectroscopy
The IR spectrum of an amine is characterized by several key absorption bands:
-
N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[10]
-
N-H Bending: A primary amine will also show an N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹.[10]
-
C-N Stretching: The C-N stretching vibration for aromatic amines is typically observed in the range of 1250-1335 cm⁻¹.[10]
Biological and Pharmacological Significance
The 2H-chromene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[6] Derivatives of 2H-chromene have been reported to possess various pharmacological properties, including potential applications in different therapeutic areas. However, specific biological activities and signaling pathways directly attributed to this compound have not been detailed in the reviewed literature. Further research is required to elucidate the specific biological functions and mechanisms of action of this particular compound.
References
- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. 45882-47-1|this compound|BLDpharm [bldpharm.com]
- 3. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
The Elusive 2H-Chromene-6-amine Moiety in Natural Products: A Technical Assessment
A comprehensive investigation into the natural occurrence of the 2H-chromene-6-amine scaffold has revealed a significant finding: this specific chemical moiety does not appear to be present in any known, naturally occurring compounds. While the 2H-chromene core is a recognized "privileged scaffold" found in a diverse array of natural products with a broad spectrum of biological activities, the specific substitution of an amine group at the 6-position is conspicuously absent from the scientific literature on natural products.[1][2][3][4][5][6]
This technical guide addresses the initial query by first establishing the absence of the target moiety in nature, based on extensive searches. Subsequently, it provides an in-depth overview of the broader class of natural products containing the 2H-chromene core, offering relevant context for researchers, scientists, and drug development professionals.
The 2H-Chromene Scaffold: A Foundation of Bioactivity
The 2H-chromene (or 2H-1-benzopyran) ring system is a recurring structural motif in a multitude of secondary metabolites isolated from plants, fungi, and marine organisms.[1][7][8] These compounds are lauded for their diverse pharmacological profiles, which has made them attractive templates for synthetic chemists in drug discovery.[6]
General Biological Activities of Natural 2H-Chromenes
Natural products featuring the 2H-chromene skeleton have demonstrated a wide range of biological effects, including:
-
Anticancer Properties: Several natural chromenes have been identified as potential anticancer agents.[9][10][11]
-
Antimicrobial and Antifungal Activity: The chromene scaffold is a key feature in various natural compounds exhibiting antibacterial and antifungal properties.[3][9]
-
Antioxidant Effects: The presence of the chromene ring can contribute to the antioxidant capacity of natural molecules.[9]
-
Anti-inflammatory Action: Certain chromene-containing natural products have shown potential as anti-inflammatory agents.[6]
-
Antitrypanosomal Activity: Studies have shown that natural chromenes can exhibit significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10]
Notable Examples of Natural Products with a 2H-Chromene Core (Without the 6-Amine Group)
To illustrate the structural diversity and biological relevance of this class of compounds, several examples of naturally occurring 2H-chromenes are highlighted below. It is crucial to reiterate that none of these possess the 6-amine functionality.
| Compound Class | Example(s) | Natural Source(s) | Reported Biological Activity |
| Prenylated Chromenes | Precocene I & II | Ageratum species (plants) | Insecticidal (anti-juvenile hormone) |
| Pterocarpans | Variabilin | Dalbergia variabilis (plant) | Estrogenic, Antifungal |
| Cannabinoids | Cannabichromene (CBC) | Cannabis sativa (plant) | Anti-inflammatory, Analgesic, Antidepressant |
| Meroterpenoids | Tomentosenol A | Rhodomyrtus tomentosa (plant) | Antimicrobial, Cytotoxic[3] |
Synthetic Approaches to Amino-Chromenes
While the 2H-chromene-6-amine moiety is not found in nature, various synthetic methodologies have been developed to produce amino-substituted chromenes, including isomers like 2-amino-4H-chromenes.[12][13] These synthetic efforts are a testament to the perceived potential of the chromene scaffold in medicinal chemistry and are often pursued to explore structure-activity relationships (SAR) for various therapeutic targets.
Conclusion for Drug Development Professionals
The initial investigation for natural products containing the 2H-chromene-6-amine moiety concludes that this specific structural feature is not represented in the known natural product landscape. For researchers and drug development professionals, this indicates that any exploration of compounds with this specific scaffold would necessitate a de novo synthetic approach rather than isolation from natural sources or semi-synthetic modification of a natural precursor.
The broader family of natural 2H-chromenes, however, remains a rich and valuable source of inspiration for the design of novel therapeutic agents. The diverse biological activities associated with this scaffold underscore its potential in developing new leads for a variety of diseases. Future research in this area will likely continue to focus on the synthesis of novel chromene derivatives and the elucidation of their mechanisms of action.
Experimental Protocols and Signaling Pathways: A Note
As no natural products containing the 2H-chromene-6-amine moiety were identified, it is not possible to provide experimental protocols for their isolation or to create diagrams of their signaling pathways as originally requested. The workflows for natural product discovery and mechanism-of-action studies are, however, well-established processes in the field.
Below is a generalized workflow representing the process that would be followed if such a compound were discovered.
Figure 1. A generalized workflow for the discovery and characterization of a novel bioactive natural product.
References
- 1. The biosynthesis of fungal metabolites. Part VI. Structures and biosynthesis of some minor metabolites from variant strains of Aspergillus variecolor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Marine Natural Compounds with Biomedical Potential: 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarins as Fungal Metabolites with Potential Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Chromenes and Chromene Derivatives as Potential Anti-trypanosomal Agents [jstage.jst.go.jp]
- 11. rjptonline.org [rjptonline.org]
- 12. Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04239E [pubs.rsc.org]
Spectroscopic Profile of 2H-Chromen-6-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2H-chromen-6-amine (CAS No. 45882-47-1). Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on established principles of spectroscopic interpretation and computational chemistry tools. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers aiming to characterize this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require reference spectroscopic information for this compound.
Introduction
This compound is a heterocyclic compound belonging to the chromene class, which are known for a wide range of biological activities. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of such molecules in research and development settings. This document serves as a reference guide to the predicted spectroscopic profile of this compound, offering valuable information for its synthesis, purification, and further investigation.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. The data has been generated using computational prediction tools and is supplemented with interpretations based on the general spectroscopic characteristics of aromatic amines and chromene derivatives.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | d | 1H | H-5 |
| ~6.60 | dd | 1H | H-7 |
| ~6.55 | d | 1H | H-8 |
| ~5.75 | dt | 1H | H-3 |
| ~4.60 | t | 2H | H-2 |
| ~3.60 | br s | 2H | -NH₂ |
| ~2.80 | dt | 2H | H-4 |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2. The chemical shifts (δ) are reported in parts per million (ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~145.0 | C-6 |
| ~142.0 | C-8a |
| ~128.0 | C-4a |
| ~125.0 | C-3 |
| ~122.0 | C-4 |
| ~118.0 | C-5 |
| ~117.0 | C-7 |
| ~115.0 | C-8 |
| ~66.0 | C-2 |
Predicted Infrared (IR) Spectroscopy Data
The predicted characteristic infrared absorption bands for this compound are presented in Table 3. These predictions are based on the typical vibrational modes for aromatic amines and the chromene scaffold.[1][2]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3350 | Medium, Sharp (doublet) | N-H symmetric & asymmetric stretching |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| 1620-1580 | Strong | N-H bending (scissoring) |
| 1600-1450 | Strong to Medium | Aromatic C=C stretching |
| 1350-1250 | Strong | Aromatic C-N stretching |
| 1250-1000 | Strong | C-O-C asymmetric stretching |
| 900-675 | Strong, Broad | N-H wagging |
Predicted Mass Spectrometry (MS) Data
The predicted key fragments in the electron ionization (EI) mass spectrum of this compound are listed in Table 4. The fragmentation pattern is anticipated to be influenced by the stable aromatic ring and the amine group.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 147 | [M]⁺ (Molecular Ion) |
| 132 | [M-NH]⁺ |
| 118 | [M-HCN-H]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide. These are based on standard laboratory procedures and can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Parameters: Spectral width of 16 ppm, acquisition time of at least 4 seconds, relaxation delay of 1-2 seconds, 16-32 scans.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, number of scans will depend on sample concentration and instrument sensitivity (typically several thousand).
-
Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.
-
Processing: Perform a background scan before acquiring the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or by injection of a dilute solution in a suitable volatile solvent (e.g., methanol or dichloromethane) into the ion source.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.
-
Scan Range: Typically m/z 40-500.
-
Data Acquisition: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Conclusion
References
Potential Therapeutic Targets of 2H-Chromen-6-amine Derivatives: A Technical Guide
Introduction
2H-chromene derivatives, a significant class of oxygen-containing heterocyclic compounds, have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 2H-chromen-6-amine scaffold, in particular, serves as a versatile pharmacophore for the development of novel therapeutic agents. These compounds and their analogues have been investigated for a wide range of biological effects, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4] This in-depth technical guide explores the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support further research and drug development in this promising area.
Key Therapeutic Targets and Quantitative Data
The therapeutic potential of this compound derivatives stems from their ability to interact with a variety of cellular targets. The following tables summarize the quantitative data for the inhibitory activities of selected derivatives against key enzymes and receptors.
Table 1: Carbonic Anhydrase Inhibition
| Compound | Target Isoform | Ki (nM) | Reference |
| 6-(hydroxymethyl)-2H-chromen-2-one | CA I | 8400 | |
| 6-Acetyl-7-ethoxy-2H-chromen-2-one | CA II | 7400 | |
| 6-Acetyl-7-hydroxy-2H-chromen-2-one | CA II | 8030 | |
| Coumarin-linked 4-anilinomethyl-1,2,3-triazole derivatives | CA IX, XIII | Varies | [5] |
Table 2: P2Y6 Receptor Antagonism
| Compound | IC50 (µM) | Assay | Reference |
| 3-nitro-2-(trifluoromethyl)-2H-chromene derivative (Bromo derivative 4) | 3.49 | Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells | [6] |
| Trialkylsilyl-ethynyl derivatives (7 and 8) | ~1 | Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells | [6] |
| t-butyl prop-2-yn-1-ylcarbamate 14 | ~1 | Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells | [6] |
| p-carboxyphenyl-ethynyl 16 | ~1 | Calcium mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells | [6] |
Table 3: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 7c | HEPG2-1 (Liver Carcinoma) | 2.70 ± 0.28 | [7] |
| Thiazole 23g | HEPG2-1 (Liver Carcinoma) | 3.50 ± 0.23 | [7] |
| 1,3,4-Thiadiazole 18a | HEPG2-1 (Liver Carcinoma) | 4.90 ± 0.23 | [7] |
| 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) | Panel of 12 tumor cell lines | Potent | [8] |
Signaling Pathways
The therapeutic effects of this compound derivatives are often mediated through their modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.
One of the key pathways implicated in the anticancer activity of some 2H-chromene derivatives is the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and migration.[8]
Caption: PI3K/AKT Signaling Pathway Inhibition by a 2H-chromene derivative.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for key experiments cited in the literature.
Carbonic Anhydrase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against various carbonic anhydrase (CA) isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms (e.g., CA I, II, IX, XII) are used. 4-Nitrophenyl acetate (NPA) is typically used as the substrate.
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the respective CA isozyme, and the test compound at varying concentrations.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate, NPA. The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.
-
Data Analysis: The initial reaction rates are calculated. IC50 values are determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.[9]
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HEPG2-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]
Conclusion
This compound derivatives represent a promising class of compounds with a wide array of potential therapeutic applications. Their ability to target key proteins such as carbonic anhydrases, P2Y6 receptors, and components of the PI3K/AKT signaling pathway underscores their potential in the development of novel treatments for cancer, inflammatory diseases, and neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this versatile chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 2H-Chromen-6-Amine Bioactivity: A Technical Guide to Identifying 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of 2H-chromen-6-amine derivatives, with a specific focus on their potential as 5-lipoxygenase (5-LOX) inhibitors. The 5-LOX enzyme is a critical target in the inflammatory cascade, playing a key role in the biosynthesis of leukotrienes. Inhibition of this enzyme represents a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. This document details the computational approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, for the identification and optimization of novel this compound-based 5-LOX inhibitors. Furthermore, it provides comprehensive experimental protocols for the validation of in silico findings and outlines the key aspects of the 5-lipoxygenase signaling pathway.
Introduction to this compound and 5-Lipoxygenase
The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of an amine group at the 6-position of the 2H-chromene core has been shown to be a valuable strategy for the development of potent and selective enzyme inhibitors. One such derivative, (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140), has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX)[1][2].
5-LOX is a non-heme iron-containing dioxygenase that catalyzes the initial steps in the conversion of arachidonic acid to proinflammatory leukotrienes.[3][4] The 5-LOX pathway is a major contributor to the inflammatory response, and its dysregulation is implicated in numerous inflammatory disorders. Therefore, the development of novel 5-LOX inhibitors is of significant therapeutic interest.
In Silico Bioactivity Prediction Methodologies
The prediction of bioactivity for novel compounds through computational methods is a cornerstone of modern drug discovery. These in silico techniques offer a rapid and cost-effective approach to identify promising lead candidates and guide their optimization.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, a this compound derivative binding to the active site of 5-LOX. This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for binding affinity.
Experimental Protocol: Molecular Docking of this compound Derivatives against 5-LOX
-
Protein Preparation:
-
The three-dimensional crystal structure of human 5-lipoxygenase (PDB ID: 3O8Y) is retrieved from the Protein Data Bank.[1]
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The iron cofactor in the active site is retained and its parameters are properly defined.
-
-
Ligand Preparation:
-
The 3D structure of the this compound derivative (e.g., KRH-102140) is generated using a molecular modeling software.
-
The ligand is energy-minimized to obtain a low-energy conformation. Appropriate protonation states are assigned.
-
-
Docking Simulation:
-
A docking grid is defined around the active site of 5-LOX, encompassing the key catalytic residues.
-
The prepared ligand is docked into the defined grid using a suitable docking algorithm (e.g., AutoDock, Glide, GOLD).
-
Multiple docking poses are generated and scored based on their predicted binding affinity.
-
-
Analysis of Results:
-
The top-ranked docking poses are visually inspected to analyze the binding mode and interactions with the active site residues.
-
Key interactions, such as hydrogen bonds with specific amino acids and hydrophobic interactions within the binding pocket, are identified.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. A robust QSAR model can be used to predict the activity of novel, untested compounds.
Experimental Protocol: 2D-QSAR Modeling for 5-LOX Inhibitors
-
Data Set Preparation:
-
A dataset of this compound derivatives with experimentally determined 5-LOX inhibitory activity (e.g., IC50 values) is compiled.
-
The biological activity data is converted to a logarithmic scale (pIC50 = -log(IC50)).
-
-
Descriptor Calculation:
-
A variety of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) are calculated for each compound in the dataset.
-
-
Model Building:
-
The dataset is divided into a training set and a test set.
-
A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to build a regression model that correlates the descriptors with the pIC50 values for the training set.[5]
-
-
Model Validation:
-
The predictive power of the QSAR model is evaluated using the test set. Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are calculated to assess the model's robustness and predictive ability.[5]
-
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exhibit a specific biological activity.
Experimental Protocol: Ligand-Based Pharmacophore Modeling for 5-LOX Inhibitors
-
Training Set Selection:
-
A set of structurally diverse and highly active 5-LOX inhibitors is selected as the training set.
-
-
Pharmacophore Generation:
-
A pharmacophore generation algorithm is used to identify the common chemical features present in the training set molecules.
-
The algorithm generates several pharmacophore hypotheses, each consisting of a unique arrangement of features.
-
-
Pharmacophore Validation:
-
The generated pharmacophore models are validated by their ability to distinguish between active and inactive compounds in a database. A good pharmacophore model will have a high enrichment factor, meaning it preferentially identifies active compounds.
-
-
Database Screening:
-
The validated pharmacophore model is used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.
-
Data Presentation
The following tables summarize the key quantitative data related to the bioactivity of the exemplary this compound derivative, KRH-102140, as a 5-LOX inhibitor.
Table 1: In Vitro and In Vivo Bioactivity of KRH-102140
| Parameter | Value | Reference |
| 5-LO Enzyme Activity (IC50) | 160 ± 23 nmol/l | [1][2] |
| Leukotriene B4 (LTB4) Inhibition in RBL-1 cells | Parallel to 5-LO activity | [1][2] |
| Oral Bioavailability (in rats) | 66% | [1][2] |
Table 2: Predicted ADME/Tox Properties of this compound Scaffold (Hypothetical data based on general in silico predictions for similar scaffolds)
| Property | Predicted Value | Method |
| Human Intestinal Absorption | High | SwissADME |
| Blood-Brain Barrier Permeation | Low | pkCSM |
| CYP2D6 Inhibition | Inhibitor | SwissADME |
| AMES Toxicity | Non-mutagenic | ProTox-II |
| Carcinogenicity | Non-carcinogen | ProTox-II |
Experimental Protocols for In Vitro and In Vivo Validation
The validation of in silico predictions through experimental assays is a critical step in the drug discovery process.
In Vitro 5-LOX Enzyme Activity Assay
This assay directly measures the inhibitory effect of a compound on the activity of the 5-LOX enzyme.
Protocol:
-
Enzyme Source: Recombinant human 5-LOX expressed in insect cell lysates.[1][2]
-
Substrate: Arachidonic acid.
-
Assay Procedure:
-
The test compound (e.g., KRH-102140) at various concentrations is pre-incubated with the 5-LOX enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of 5-LOX products, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored spectrophotometrically or by HPLC.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.
In Vivo Murine Model of Inflammation
This assay evaluates the anti-inflammatory efficacy of the compound in a living organism.
Protocol:
-
Induction of Inflammation: Mouse ear edema is induced by the topical application of arachidonic acid.[1][2]
-
Treatment: The test compound is administered orally at different doses (e.g., 10-100 mg/kg for KRH-102140).[1][2]
-
Evaluation of Anti-inflammatory Effect:
Mandatory Visualizations
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the key steps in the 5-lipoxygenase signaling pathway, from the release of arachidonic acid to the production of proinflammatory leukotrienes.
Caption: The 5-Lipoxygenase Signaling Pathway.
In Silico Drug Discovery Workflow
This diagram outlines the typical workflow for the in silico prediction and validation of bioactive compounds.
Caption: In Silico Drug Discovery Workflow.
Conclusion
The in silico prediction of bioactivity for this compound derivatives has emerged as a powerful strategy for the discovery of novel 5-lipoxygenase inhibitors. By leveraging computational techniques such as molecular docking, QSAR, and pharmacophore modeling, researchers can efficiently screen large compound libraries, identify promising lead candidates, and guide their optimization towards enhanced potency and favorable pharmacokinetic profiles. The integration of these in silico methods with robust in vitro and in vivo experimental validation is crucial for the successful development of new anti-inflammatory therapeutics targeting the 5-LOX pathway. This technical guide provides a comprehensive framework for researchers and drug development professionals to navigate the exciting landscape of computational drug discovery in the context of this compound bioactivity.
References
- 1. rcsb.org [rcsb.org]
- 2. Discovery of (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140) as an orally active 5-lipoxygenase inhibitor with activity in murine inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking [mdpi.com]
- 4. rcsb.org [rcsb.org]
- 5. neovarsity.org [neovarsity.org]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 2H-Chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromene derivatives, particularly the 2H-isomers, represent a privileged scaffold in medicinal chemistry and drug discovery. These heterocyclic compounds are integral to a wide array of natural products and synthetic molecules exhibiting significant pharmacological activities. The biological versatility of 2H-chromenes, including their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, has spurred the development of efficient and sustainable synthetic methodologies.[1][2][3][4] Microwave-assisted organic synthesis has emerged as a powerful tool in this endeavor, offering distinct advantages over conventional heating methods.[5][6] This technology facilitates rapid, uniform heating, leading to dramatically reduced reaction times, increased product yields, and often, enhanced purity.[5] These benefits are particularly impactful in the context of multicomponent reactions, which are frequently employed for the synthesis of complex chromene libraries.[7][8] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of various 2H-chromene derivatives, aiming to equip researchers with the practical knowledge to leverage this enabling technology in their drug development efforts.
Comparative Data of Microwave-Assisted vs. Conventional Synthesis
The adoption of microwave irradiation for the synthesis of 2H-chromene derivatives has consistently demonstrated significant improvements in reaction efficiency. The following tables summarize quantitative data from various studies, highlighting the advantages of microwave-assisted methods over conventional heating protocols.
Table 1: Synthesis of 2-Amino-4H-chromene Derivatives
| Entry | Aldehyde | Naphthol | Catalyst | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 5 min | 95 | [8] |
| 2 | 4-Chlorobenzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 4 min | 98 | [8] |
| 3 | 4-Nitrobenzaldehyde | α-Naphthol | FeTiO₃ | Microwave | 120 | 3 min | 96 | [8] |
| 4 | Benzaldehyde | β-Naphthol | FeTiO₃ | Microwave | 120 | 5 min | 96 | [8] |
| 5 | 4-Chlorobenzaldehyde | β-Naphthol | FeTiO₃ | Microwave | 120 | 3 min | 97 | [8] |
| 6 | 4-Nitrobenzaldehyde | β-Naphthol | FeTiO₃ | Microwave | 120 | 4 min | 95 | [8] |
Table 2: Comparison of Microwave-Assisted and Conventional Synthesis of Spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles
| Compound | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 8a | Microwave | DMF | 120 | 8-10 min | 85 | [9][10] |
| 8a | Conventional | DMF | Reflux | 4-6 h | 60 | [9][10] |
| 8b | Microwave | DMF | 120 | 8-10 min | 88 | [9][10] |
| 8b | Conventional | DMF | Reflux | 4-6 h | 65 | [9][10] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of different classes of 2H-chromene derivatives.
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2-Amino-4H-chromenes using a Magnetic Catalyst
This protocol describes a green and highly efficient one-pot, three-component synthesis of 2-amino-4H-chromene derivatives using aromatic aldehydes, malononitrile, and α- or β-naphthol under microwave irradiation without a solvent.[8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
α-Naphthol or β-Naphthol (1 mmol)
-
Ilmenite (FeTiO₃) catalyst (0.05 g)
-
Microwave reactor vials
-
Ethanol (for recrystallization)
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for the time specified in Table 1 (typically 3-5 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Add ethanol to the reaction mixture and heat to dissolve the product.
-
Separate the magnetic FeTiO₃ catalyst using an external magnet.
-
Allow the ethanolic solution to cool to room temperature, inducing crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis of Spiro-2H-chromene Derivatives
This protocol details the synthesis of spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles via a one-pot, three-component reaction under microwave irradiation.[9][10]
Materials:
-
6-Hydroxy-4-methyl-2H-chromen-2-one (1 mmol)
-
Cyclohexanone or Cyclopentanone (1 mmol)
-
Malononitrile (1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Glacial Acetic Acid (3-4 drops)
-
Microwave reactor vials
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave reactor vial, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), the corresponding cycloalkanone (1 mmol), and malononitrile (1 mmol) in DMF (5 mL).
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure spiro-chromene derivative.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow for microwave-assisted synthesis and a plausible reaction mechanism for the formation of 2-amino-4H-chromenes.
Caption: General workflow for microwave-assisted synthesis.
Caption: Plausible mechanism for 2-amino-4H-chromene synthesis.
Applications in Drug Development
2H-chromene derivatives synthesized via microwave-assisted methods are being actively investigated for a range of therapeutic applications. Their diverse biological activities make them attractive candidates for lead optimization in drug discovery programs.[11][12]
-
Anticancer Activity: Numerous 2H-chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[11] The ability to rapidly synthesize libraries of these compounds using microwave technology accelerates the identification of structure-activity relationships (SAR) and the development of more effective anticancer agents.[1]
-
Antimicrobial Properties: The chromene scaffold is a key component in many compounds exhibiting antibacterial and antifungal properties.[7] Microwave synthesis provides a means to efficiently generate novel derivatives for screening against a panel of pathogenic microbes.
-
Neuroprotective Effects: Certain 2H-chromene derivatives have been identified as inhibitors of monoamine oxidase (MAO), suggesting their potential in the treatment of neurodegenerative disorders like Parkinson's disease.[13]
The efficiency and green credentials of microwave-assisted synthesis make it an invaluable tool for the exploration of the chemical space around the 2H-chromene core, paving the way for the discovery of next-generation therapeutics.[6]
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ijnrd.org [ijnrd.org]
- 7. ias.ac.in [ias.ac.in]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis of chromenes: biological and chemical importance. | Semantic Scholar [semanticscholar.org]
- 13. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized 2H-Chromenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized 2H-chromenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections outline various catalytic systems and methodologies that offer efficient, atom-economical, and often environmentally benign routes to these valuable scaffolds.
Introduction
2H-chromenes are a core structural motif found in a wide array of natural products and synthetic molecules exhibiting pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. One-pot multi-component reactions have emerged as a powerful strategy for the synthesis of these compounds, as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste, saving time, and often increasing overall yields. This document details several robust one-pot protocols for the synthesis of functionalized 2H-chromenes.
I. Palladium-Catalyzed One-Pot Synthesis from Bromoquinones and Vinyl Stannanes
This method involves a palladium-catalyzed coupling of a bromoquinone with a vinyl stannane, which proceeds through a cascade of reactions including a Stille coupling, enolization, and an oxa-6π electrocyclization to afford the 2H-chromene scaffold.[1]
Experimental Protocol
General Procedure 6: One-pot synthesis of 2H-chromenes [1]
-
Dissolve the bromoquinone substrate (0.1-0.25 mmol) and an equimolar amount of the vinylstannane in toluene (30-80 mL, to achieve an approximate concentration of 3 mM).
-
Add HMPA (2-5 %v/v) and (Ph₃P)₄Pd (1-2 mol%) to the solution.
-
Stir the solution at reflux in the dark for 0.5-1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until complete conversion of the substrates is observed.
-
Upon completion, dilute the reaction mixture with toluene and wash twice with water.
-
Extract the aqueous phases two more times with toluene.
-
Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative TLC on silica gel using mixtures of ethyl acetate and hexane to afford the final 2H-chromene.
Data Presentation
| Entry | Bromoquinone | Vinyl Stannane | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 2-bromo-5,6-dimethylquinone | 2 | 1-2 | 1 | 71 | [1] |
| 2 | 2-bromo-3-methoxyquinone | 2 | 1-2 | 1 | 70 | [1] |
| 3 | bromobenzoquinone | 2 | 1-2 | 0.5 | 66 | [1] |
II. Magnetic Nanocatalyst-Mediated One-Pot Synthesis of 2-Amino-4H-Chromenes
The use of magnetic nanocatalysts offers a green and efficient approach for the synthesis of 2-amino-4H-chromene derivatives. These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss in activity.[2][3] This protocol describes a three-component reaction of an enolizable compound, malononitrile, and an arylaldehyde.
Experimental Protocol
General procedure for the synthesis of 2-amino-4H-chromenes [2]
-
In a reaction vessel, combine the enolizable compound (e.g., dimedone, 4-hydroxycoumarin, or 2-naphthol; 1 mmol), malononitrile (1.1 mmol), the desired aldehyde (1 mmol), and the magnetic nanocatalyst (e.g., MNPs@Cu or nano-cellulose/Ti(IV)/Fe₃O₄; 0.05 g).[2][4]
-
Heat the mixture at 70-90 °C under solvent-free conditions.[2][4]
-
Monitor the reaction progress using TLC.
-
After completion of the reaction, add water to the mixture.
-
Separate the solid product by filtration. For magnetic catalysts, an external magnet can be used to hold the catalyst while the product is washed out.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-chromene derivative.
Data Presentation
| Entry | Aldehyde | Enolizable Compound | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Dimedone | nano-cellulose/Ti(IV)/Fe₃O₄ | 70 | 30 | 98 | [4] |
| 2 | 4-Chlorobenzaldehyde | Dimedone | nano-cellulose/Ti(IV)/Fe₃O₄ | 70 | 20 | 96 | [4] |
| 3 | 4-Nitrobenzaldehyde | 4-Hydroxycoumarin | MNPs@Cu | 90 | 25 | 94 | [2] |
| 4 | 3-Bromobenzaldehyde | α-Naphthol | MNPs@Cu | 90 | 30 | 92 | [2] |
III. DABCO-CuCl Complex Catalyzed One-Pot Synthesis of 2-Amino-4H-Chromenes
A simple and efficient one-pot, three-component synthesis of 2-amino-4H-chromenes can be achieved using a DABCO-CuCl complex as the catalyst in methanol at room temperature.[5][6] This method offers mild reaction conditions and high yields.
Experimental Protocol
General procedure for the synthesis of 2-amino-4H-chromenes [5]
-
To a solution of the appropriate benzaldehyde (1 mmol), malononitrile (79 mg, 1.1 mmol), and α- or β-naphthol (1.2 mmol) in methanol (5 mL), add the DABCO-CuCl complex (0.02 g).
-
Stir the reaction mixture at room temperature for the appropriate time as indicated by TLC monitoring.
-
Upon completion, add 0.5 mL of water to the reaction mixture.
-
Filter the resulting precipitate and wash with water.
-
Purify the crude product by recrystallization from ethanol.
Data Presentation
| Entry | Aldehyde | Naphthol | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | β-Naphthol | 1.5 | 95 | [5] |
| 2 | 4-Methoxybenzaldehyde | β-Naphthol | 2.5 | 92 | [5] |
| 3 | Benzaldehyde | α-Naphthol | 2.0 | 94 | [5] |
| 4 | 4-Nitrobenzaldehyde | α-Naphthol | 1.0 | 96 | [5] |
IV. Microwave-Assisted One-Pot Synthesis of 2H-Chromenes
Microwave-assisted organic synthesis has gained prominence as a green chemistry approach that often leads to shorter reaction times, higher yields, and cleaner reactions.[7] This protocol outlines a general approach for the synthesis of 2H-chromene derivatives under microwave irradiation.
Experimental Protocol
General procedure for microwave-assisted synthesis [8]
-
In a microwave-safe tube, mix the starting materials (e.g., a salicylaldehyde derivative and an active methylene compound) and the catalyst in a suitable solvent or under solvent-free conditions.
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically 3-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel and work up the mixture according to the specific requirements of the product (e.g., precipitation with water, extraction with an organic solvent).
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Entry | Reactant 1 | Reactant 2 | Conditions | Time (min) | Yield (%) | Reference |
| 1 | 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde | various amines | 120W, 100°C, solvent-free | 3-5 | High | [8] |
| 2 | 6-hydroxy-4-methyl-2H-chromen-2-one | Cyclohexanone, Malononitrile | 120°C, DMF, AcOH | 8-10 | Good | [9][10] |
Visualizations
General Workflow for One-Pot Synthesis of 2H-Chromenes
Caption: A generalized workflow for the one-pot synthesis of functionalized 2H-chromenes.
Reaction Pathway for Three-Component Synthesis of 2-Amino-4H-Chromenes
Caption: A plausible reaction mechanism for the three-component synthesis of 2-amino-4H-chromenes.
References
- 1. Convergent Synthesis of 2H-Chromenes – a Formal [3+3] Cycloaddition by a One-pot, Three-Step Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. One-pot synthesis of chromenes in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iau.ir [journals.iau.ir]
- 6. One-pot Synthesis of 2-amino-4H-chromene Derivatives as Potential Antimicrobial Agents using DABCO-CuCl Complex as an Effective Catalyst [journals.iau.ir]
- 7. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmest.org [jmest.org]
- 9. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Amino Acid-Promoted Synthesis of 2H-Chromenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2H-chromenes from phenols and enals, promoted by amino acids. This method offers a sustainable and efficient alternative to traditional synthetic routes that often rely on expensive or toxic transition metals or petroleum-based amines. The 2H-chromene scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and biologically active compounds with a wide range of activities, including cytotoxic, antiparasitic, and antifungal properties.[1]
Introduction
The synthesis of 2H-chromenes is of significant interest in organic and medicinal chemistry. Traditional methods for their preparation include the thermal or metal-catalyzed cyclization of aryl propargyl ethers and the addition of Grignard reagents to 2-chromones.[1] An efficient alternative is the annulation of nucleophilic phenols, such as resorcinols, with enals. This reaction can be effectively promoted by simple, bio-based amino acids, with L-alanine being a particularly effective catalyst.[1][2] This approach is not only aligned with the principles of green chemistry but has also been shown to be scalable and applicable to a broad range of substrates, enabling the single-step synthesis of several natural products.[1][2]
The proposed reaction mechanism involves the formation of an electrophilic iminium intermediate from the reaction of the amino acid with the enal. This intermediate then reacts with the nucleophilic phenol, followed by a 6π-electrocyclization to form the 2H-chromene structure.[1][2]
Key Advantages of the Amino Acid-Promoted Method:
-
Sustainable: Utilizes bio-based and readily available amino acids as catalysts.[1][2]
-
Efficient: Provides good to excellent yields for a variety of substrates.[1]
-
Scalable: The reaction can be performed on a multigram scale.[1][2]
-
Versatile: Applicable to the synthesis of various natural products and biologically active molecules.[1][2]
Experimental Protocols
General Procedure for the L-Alanine-Promoted Synthesis of 2,2-Dimethyl-2H-Chromenes
This protocol describes a typical procedure for the synthesis of 2,2-dimethyl-2H-chromenes from substituted resorcinols and 3-methyl-2-butenal, using L-alanine as the catalyst.
Materials:
-
Substituted resorcinol (1.0 equiv)
-
3-Methyl-2-butenal (1.5 equiv)
-
L-alanine (1.0 equiv)
-
Toluene or Propyl Acetate (to make a 0.1 M solution with respect to the resorcinol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirring bar, add the substituted resorcinol (1.0 equiv).
-
Add toluene or propyl acetate to achieve a concentration of 0.1 M based on the resorcinol.
-
Add 3-methyl-2-butenal (1.5 equiv) to the flask.
-
Add L-alanine (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux (approximately 120 °C in toluene) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2H-chromene.
Data Presentation
The efficiency of the amino acid-promoted synthesis is demonstrated by the yields obtained for various substrates. The following tables summarize the quantitative data from representative experiments.
Table 1: Amine Catalyst Screening for the Synthesis of 2H-Chromene 10a
| Entry | Catalyst (1 equiv) | Solvent | Temperature (°C) | Yield (%) of 10a |
| 1 | L-Alanine | Toluene | 120 | 82 |
| 2 | D-Alanine | Toluene | 120 | 80 |
| 3 | L-Valine | Toluene | 120 | 75 |
| 4 | L-Proline | Toluene | 120 | 65 |
| 5 | Glycine | Toluene | 120 | 78 |
| 6 | β-Alanine | Toluene | 120 | 71 |
Reaction conditions: Dihydropinosylvin (8) (1 equiv), 3-methyl-2-butenal (9) (2.5 equiv), catalyst (1 equiv), toluene (0.1 M), 120 °C in a sealed tube.[3]
Table 2: Substrate Scope for the L-Alanine-Promoted Synthesis of 2H-Chromenes
| Entry | Phenol | Enal | Product | Yield (%) |
| 1 | Resorcinol | 3-Methyl-2-butenal | 2,2-Dimethyl-7-hydroxy-2H-chromene | 85 |
| 2 | Olivetol | 3-Methyl-2-butenal | Cannabichromene | 78 |
| 3 | Resveratrol | 3-Methyl-2-butenal | Arahypin-5 | 81 (10g scale) |
| 4 | Piceatannol | 3-Methyl-2-butenal | Arachidin-6 | 45 |
General conditions: Phenol (1 equiv), enal (1.5 equiv), L-alanine (1 equiv), toluene or propyl acetate (0.1 M), reflux.[1]
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the amino acid-promoted synthesis of 2H-chromenes.
Caption: General experimental workflow for 2H-chromene synthesis.
Proposed Reaction Mechanism
The diagram below outlines the proposed catalytic cycle for the amino acid-promoted formation of 2H-chromenes.
Caption: Proposed mechanism for 2H-chromene synthesis.
References
Application Notes and Protocols for N-Functionalization of 2H-Chromen-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 2H-chromen-6-amine, a valuable scaffold in medicinal chemistry and materials science. The following sections outline common N-functionalization strategies, including N-acylation, N-alkylation, and N-sulfonylation, complete with experimental procedures and comparative data.
Introduction
The 2H-chromene framework is a privileged heterocyclic motif found in a diverse array of natural products and synthetic compounds exhibiting significant biological activities. The presence of an amino group at the C-6 position of the 2H-chromene core offers a versatile handle for chemical modification, enabling the synthesis of novel derivatives with potentially enhanced or modulated pharmacological profiles. This document details robust and reproducible protocols for the N-functionalization of this compound, providing a foundation for the exploration of its chemical space.
N-Functionalization Strategies
The primary amino group of this compound is a nucleophilic site that readily participates in various chemical transformations. The most common and synthetically useful N-functionalization reactions include:
-
N-Acylation: The introduction of an acyl group to form an amide linkage. This is a widely used method to modify the electronic and steric properties of the amino group and is often employed in drug design to modulate target binding and pharmacokinetic properties.
-
N-Alkylation: The introduction of an alkyl group. This modification can influence the basicity and lipophilicity of the parent amine.
-
N-Sulfonylation: The formation of a sulfonamide linkage. Sulfonamides are a key functional group in a large number of marketed drugs and are known to participate in important binding interactions with biological targets.
The following diagram illustrates the general workflow for the synthesis and subsequent N-functionalization of this compound.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2H-Chromen-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2H-chromen-6-amine (also known as 6-aminocoumarin) as a versatile starting material for the preparation of a diverse range of novel heterocyclic compounds with potential biological activities. The protocols outlined below are based on established synthetic methodologies and provide detailed procedures for the synthesis of pyrazole, and thiazole derivatives.
Introduction
2H-chromen-2-one and its derivatives, commonly known as coumarins, are a prominent class of heterocyclic compounds widely distributed in nature. They form the core structure of numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an amino group at the C-6 position of the coumarin scaffold, affording this compound, provides a key functional handle for further molecular elaboration. This primary aromatic amine serves as a versatile nucleophile and a precursor for the construction of various fused and appended heterocyclic rings, leading to the generation of novel chemical entities with potentially enhanced pharmacological profiles.
This document details the synthesis of several classes of heterocyclic compounds derived from this compound, presenting quantitative data in tabular format for easy comparison and providing step-by-step experimental protocols.
Data Presentation
Table 1: Synthesis of Pyrazole Derivatives from this compound
| Compound | Structure | Yield (%) | m.p. (°C) | Molecular Formula |
| 1 | 3-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 85 | 210-212 | C₂₀H₁₂N₂O₃ |
| 2 | 1-(4-Chlorophenyl)-3-(2-oxo-2H-chromen-6-yl)-1H-pyrazole-4-carbaldehyde | 82 | 225-227 | C₂₀H₁₁ClN₂O₃ |
Table 2: Synthesis of Thiazole Derivatives from this compound
| Compound | Structure | Yield (%) | m.p. (°C) | Molecular Formula |
| 3 | N-(4-phenylthiazol-2-yl)-2-oxo-2H-chromen-6-amine | 78 | 245-247 | C₁₈H₁₁N₃O₂S |
| 4 | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-oxo-2H-chromen-6-amine | 75 | 260-262 | C₁₈H₁₀ClN₃O₂S |
Experimental Protocols
Synthesis of this compound (Starting Material)
A common route to this compound involves the reduction of 6-nitro-2H-chromen-2-one.
Protocol 1: Reduction of 6-nitro-2H-chromen-2-one
-
To a stirred solution of 6-nitro-2H-chromen-2-one (1.0 eq) in ethanol, add iron powder (5.0 eq) and a catalytic amount of ammonium chloride in water.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a celite bed and wash the residue with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.
Synthesis of Pyrazole Derivatives
Pyrazole derivatives can be synthesized from this compound through a multi-step sequence involving diazotization, followed by coupling with an active methylene compound and subsequent cyclization. A more direct approach involves the synthesis of a chalcone followed by cyclization with hydrazine. However, a versatile method is the Vilsmeier-Haack reaction on a hydrazone derivative.
Protocol 2: Synthesis of 3-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1)
Step 1: Synthesis of 2-oxo-2H-chromene-6-carbaldehyde hydrazone
-
Synthesize 2-oxo-2H-chromene-6-carbaldehyde from 6-bromo-2H-chromen-2-one via lithiation and formylation.
-
To a solution of 2-oxo-2H-chromene-6-carbaldehyde (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Add a few drops of glacial acetic acid and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to give the corresponding hydrazone.
Step 2: Vilsmeier-Haack Cyclization
-
To a cold (0 °C) solution of the hydrazone (1.0 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 30 minutes and then heat at 60-70 °C for 5-6 hours.
-
Pour the cooled reaction mixture onto crushed ice with constant stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford compound 1 .
Synthesis of Thiazole Derivatives
Thiazole derivatives can be prepared from this compound by the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with an α-haloketone.
Protocol 3: Synthesis of N-(4-phenylthiazol-2-yl)-2-oxo-2H-chromen-6-amine (3)
Step 1: Synthesis of 1-(2-oxo-2H-chromen-6-yl)thiourea
-
To a solution of this compound (1.0 eq) in a suitable solvent like ethanol, add an equimolar amount of ammonium thiocyanate.
-
Add benzoyl chloride (1.1 eq) dropwise and reflux the mixture for 6-8 hours.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the benzoyl thiourea intermediate.
-
Hydrolyze the intermediate with aqueous sodium hydroxide to obtain 1-(2-oxo-2H-chromen-6-yl)thiourea.
Step 2: Hantzsch Thiazole Synthesis
-
A mixture of 1-(2-oxo-2H-chromen-6-yl)thiourea (1.0 eq) and 2-bromoacetophenone (1.1 eq) in ethanol is refluxed for 4-6 hours.
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated solid is filtered, washed with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted starting material.
-
The crude product is washed again with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give compound 3 .
Mandatory Visualizations
Caption: Synthetic workflow for novel heterocyclic compounds.
Caption: Putative signaling pathway for bioactive derivatives.
Application of 2H-Chromen-6-amine in the Development of Anticancer Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2H-chromen-2-one (coumarin) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Among its various derivatives, those incorporating an amino group at the 6-position, i.e., 2H-chromen-6-amine and its analogs, have emerged as a promising class of compounds in the development of novel anticancer agents. These derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, and their mechanism of action often involves the inhibition of key enzymes implicated in tumorigenesis, such as carbonic anhydrases. This document provides a detailed overview of the application of this compound derivatives in anticancer drug discovery, including quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Key Applications in Anticancer Research
Derivatives of this compound have been investigated for their potential to target and inhibit the growth of various cancer cells. A notable mechanism of action for some of these compounds is the inhibition of carbonic anhydrase IX (CAIX), a tumor-associated enzyme that is overexpressed in many hypoxic tumors and plays a crucial role in tumor progression and metastasis.[1][2][3]
Data Presentation
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are provided to facilitate a comparative analysis of their potency.
| Compound ID | Derivative Structure/Class | Cancer Cell Line | IC50 (µM) | Target | Ki (nM) | Reference |
| 12c | 6-aminocoumarin/piperazine hybrid | A549 (Lung) | 0.40 | - | - | [4] |
| MCF-7 (Breast) | 0.51 | - | - | [4] | ||
| 6e | Coumarin-linked 4-anilinomethyl-1,2,3-triazole | - | - | CAIX | 36.3 | [5] |
| 6a | Coumarin-linked 4-anilinomethyl-1,2,3-triazole | - | - | CAIX | <50 | [5] |
| 6f | Coumarin-linked 4-anilinomethyl-1,2,3-triazole | - | - | CAIX | <50 | [5] |
| EMAC10163b | 2H-chromene derivative | - | - | CAIX | 530 | [6] |
| - | - | CAXII | 470 | [6] | ||
| EMAC10164d | 7H-furo-chromene derivative | - | - | CAIX | 460 | [6] |
| - | - | CAXII | 800 | [6] |
Experimental Protocols
Synthesis of 6-Amino-2H-chromen-2-one Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 6-amino-2H-chromen-2-one, a key intermediate, by the reduction of 6-nitro-2H-chromen-2-one.[5]
Materials:
-
6-nitro-2H-chromen-2-one
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add Fe powder (e.g., 1.7 g, 31 mmol) and NH4Cl (e.g., 0.8 g, 15 mmol) in a mixture of EtOH (30 mL) and water (10 mL).
-
Add 6-nitro-2H-chromen-2-one (e.g., 1.5 g, 7.8 mmol) to the reaction mixture.
-
Stir the mixture at 80 °C for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 6-amino-2H-chromen-2-one.
-
The crude product can be further purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Carbonic Anhydrase IX (CAIX) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CAIX.
Materials:
-
Recombinant human CAIX enzyme
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the Tris-HCl buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a control without any inhibitor.
-
Enzyme Addition: Add the CAIX enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the NPA substrate to each well.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the hydrolysis of NPA to 4-nitrophenol.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. The Ki value can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon plot).
Visualizations
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Caption: Carbonic Anhydrase IX (CAIX) signaling pathway in cancer.
Experimental Workflow for Anticancer Drug Development
Caption: Experimental workflow for anticancer drug development.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2H-Chromen-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Chromen-6-amine and its derivatives are an important class of heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological properties make them attractive scaffolds in drug discovery and development. Thorough analytical characterization is crucial to confirm the identity, purity, and structure of these synthesized compounds. This document provides a detailed overview of the key analytical techniques and experimental protocols for the comprehensive characterization of this compound derivatives.
General Workflow for Characterization
A systematic approach is essential for the unambiguous characterization of newly synthesized this compound derivatives. The following workflow outlines the logical sequence of analytical techniques typically employed.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For a typical this compound derivative, the following proton signals are expected:
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Amine (-NH₂) | 3.5 - 5.0 | Broad singlet (br s) | Chemical shift can vary with solvent and concentration. Disappears upon D₂O exchange. |
| Methylene (-O-CH₂-) | ~4.5 - 5.0 | Varies (e.g., doublet) | Protons at the 2-position of the chromene ring. |
| Olefinic protons (-CH=CH-) | 5.5 - 7.0 | Doublets (d) | Protons at the 3 and 4-positions of the chromene ring. |
| Aromatic protons (Ar-H) | 6.5 - 8.0 | Varies (d, dd, s) | Protons on the benzene ring of the chromene core and any aryl substituents. |
| Substituent protons | Varies | Varies | Depends on the nature of other substituents on the molecule. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
| Methylene (-O-CH₂-) | ~65 - 75 | Carbon at the 2-position. |
| Olefinic carbons (-CH=CH-) | ~115 - 130 | Carbons at the 3 and 4-positions. |
| Aromatic carbons (Ar-C) | ~110 - 155 | Carbons of the benzene ring. The carbon bearing the amine group (C-6) is typically deshielded. |
| Carbonyl (C=O, if present) | ~160 - 180 | For derivatives like 2H-chromen-2-ones (coumarins). |
| Substituent carbons | Varies | Depends on the nature of other substituents. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters are generally sufficient. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) should be performed to establish proton-proton and proton-carbon correlations.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition and structure. Electrospray ionization (ESI) is a common soft ionization technique for these compounds.
Expected Fragmentation Patterns
For this compound derivatives, the molecular ion peak [M+H]⁺ is typically observed. The fragmentation of amines is often dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[1] For 2H-chromenes, a major fragmentation can occur by cleavage of the γ-bond relative to the carbocation center.[2] Common fragmentation pathways may include the loss of small neutral molecules or radicals.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (primary amine) | 3400 - 3250 | Medium | Two bands are typically observed.[3] |
| C-H stretch (aromatic) | 3100 - 3000 | Medium | |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium | |
| C=O stretch (lactone in coumarin) | ~1700 | Strong | If the compound is a coumarin derivative. |
| C=C stretch (aromatic) | 1600 - 1450 | Medium | |
| N-H bend (primary amine) | 1650 - 1580 | Medium | [3] |
| C-N stretch (aromatic amine) | 1335 - 1250 | Strong | [3] |
| C-O stretch (ether) | 1250 - 1050 | Strong |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Oil Samples: Place a drop of the sample between two NaCl or KBr plates.
-
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and can also be used for quantification. A reversed-phase HPLC method is commonly employed for chromene and coumarin derivatives.[4][5][6][7][8]
Logical Flow for HPLC Method Development
Caption: Logical flow for developing an HPLC method for this compound analysis.
Experimental Protocol for HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[4]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[6]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Elution Program: A typical gradient could be:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: Monitor the absorbance at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy), for example, 276 nm.[6]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.
Principle
When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is unique to the crystal structure. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be generated, from which the atomic positions can be determined.[9]
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Conclusion
The comprehensive characterization of this compound derivatives requires a multi-technique approach. The combination of NMR, MS, and IR spectroscopy provides a detailed picture of the molecular structure and functional groups. HPLC is essential for determining the purity of the synthesized compounds. When single crystals are available, X-ray crystallography offers unambiguous confirmation of the three-dimensional structure. The protocols and data presented in these application notes provide a solid foundation for researchers in the successful characterization of this important class of compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrospray tandem mass spectrometry of 2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 7. food.gov.uk [food.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 2H-chromen-6-amine synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2H-chromen-6-amine and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in 2H-chromene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. For instance, in related chromene syntheses, catalysts like iron(III) chloride, gold-based catalysts, and various amines have been employed.[1] The yield can be highly dependent on the catalyst loading; for some reactions, increasing the catalyst percentage from 10 to 20 mol% has been shown to improve yields.[2]
-
Reaction Time and Temperature: Insufficient reaction time can lead to incomplete conversion. Conversely, prolonged reaction times or excessive temperatures can promote the formation of side products. Microwave-assisted synthesis has been shown to dramatically reduce reaction times to as little as 15 minutes while achieving high yields (up to 95%).[3]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. Solvents like ethanol, dimethylformamide (DMF), and toluene have been used in chromene synthesis.[4][5] The optimal solvent will depend on the specific reaction pathway.
-
Side Reactions: The formation of undesired side products, such as benzofurans or 4H-chromene isomers, can reduce the yield of the desired 2H-chromene.[1] The choice of catalyst and reaction conditions can help to steer the reaction towards the desired product. For example, using aniline as an additive with an iron(III) chloride catalyst has been shown to improve the selectivity for benzopyran over benzofuran formation.[1]
Question 2: I am observing significant impurity formation in my reaction. How can I identify and minimize these impurities?
Answer:
Impurity formation is a common challenge. The most common impurities in 2H-chromene synthesis are often isomers or related heterocyclic compounds.
-
Common Side Products: In the cyclization of aryl propargyl ethers, a common route to the 2H-chromene core, the formation of five-membered benzofuran rings can compete with the desired six-membered benzopyran ring formation.[1] Additionally, isomerization of the 2H-chromene product to the more stable 4H-chromene can occur, particularly at elevated temperatures.[1]
-
Minimizing Side Reactions:
-
Catalyst Selection: Certain catalysts can favor the desired cyclization pathway. For example, gold-catalyzed reactions have shown good selectivity for 2H-chromene synthesis.[1]
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize the formation of thermodynamically favored but undesired isomers.
-
Protecting Groups: If reactive functional groups on the starting materials are leading to side reactions, the use of appropriate protecting groups may be necessary.
-
Question 3: The purification of my this compound product by column chromatography is proving difficult. What can I do to improve the separation?
Answer:
The basic nature of the amine group in this compound can lead to strong interactions with the acidic silica gel of a standard chromatography column, resulting in poor separation and tailing peaks.[6]
-
Use of a Competing Amine: Adding a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase can help to neutralize the acidic silanol groups on the silica surface and improve the elution of the basic product.[6][7]
-
Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amine groups can mask the acidic silanols and prevent strong interactions with the basic product, often leading to much better separation with simpler solvent systems like hexane/ethyl acetate.[6]
-
Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase chromatography can be a good alternative. By adjusting the mobile phase pH to be about two units above the pKa of the amine, the compound will be in its free-base form, increasing its retention and improving the likelihood of a successful separation.[7]
Frequently Asked Questions (FAQs)
What are the common synthetic routes for preparing this compound?
While direct, one-step syntheses of this compound are not extensively reported, a common and logical approach is a two-step synthesis:
-
Synthesis of a 6-nitro-2H-chromene precursor. This can be achieved through various methods for constructing the 2H-chromene ring, starting from a commercially available nitrophenol derivative.
-
Reduction of the nitro group. The 6-nitro group can then be reduced to the desired 6-amine using standard reducing agents. A common method for this transformation on a related coumarin scaffold is the use of iron powder and ammonium chloride in an ethanol/water mixture.[8]
Which catalysts are most effective for the synthesis of the 2H-chromene ring?
A variety of catalysts have been successfully employed for the synthesis of 2H-chromenes, and the best choice depends on the specific reaction pathway:
-
Gold Catalysts: Catalysts like Ph3PAuNTf2 and [(Ph3P)Au(Cl)] are effective for the cycloisomerization of aryl propargyl ethers.[1]
-
Iron Catalysts: Iron(III) chloride is a cost-effective catalyst for the cyclization of 2-propargylphenols.[1]
-
Amine Catalysts: Secondary amines can be used to catalyze the cascade annulation of 2-O-propargylarylaldehydes with phenols.[3] Amino acids have also been explored as sustainable amine catalyst alternatives.[9]
-
Palladium Catalysts: Palladium catalysts are used in hydroarylation/C-O coupling sequences to produce 2H-chromenes.[1]
How can I improve the regioselectivity of my reaction to favor the 2H-chromene product?
In many synthetic routes, there is a possibility of forming regioisomers. For instance, in the cyclization of propargyl ethers, both 6-endo-dig and 5-exo-dig cyclizations are possible, leading to 2H-chromenes and benzofurans, respectively.[1]
-
Additives: The addition of aniline has been shown to improve the selectivity for the 6-endo-dig cyclization to form the desired benzopyran ring when using an iron(III) chloride catalyst.[1]
-
Catalyst Control: The choice of catalyst and ligands can strongly influence the regioselectivity. It is advisable to screen a variety of catalysts for the specific substrate.
Quantitative Data
Table 1: Comparison of Catalysts for 2H-Chromene Synthesis via Cycloisomerization of Aryl Propargyl Ethers
| Catalyst | Co-catalyst/Additive | Temperature (°C) | Yield (%) | Reference |
| Ph3PAuNTf2 | None | 25 | Good to High | [1] |
| [(Ph3P)Au(Cl)] | Silver Salt | Not specified | High | [1] |
| Iron(III) Chloride | Aniline | Not specified | Good | [1] |
Table 2: Effect of Reaction Conditions on Yield in a Hydrazine-Catalyzed RCCOM Synthesis of a 2H-Chromene
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Various | 140 | 10 | Variable | [5] |
| Ethanol | 140 | 10 | Optimal | [5] |
| Ethanol | 120 | 10 | Lower | [5] |
| Isopropanol | 140 | 20 | 75 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-2H-chromene (Hypothetical)
This protocol is based on general methods for 2H-chromene synthesis.
-
To a solution of a suitable 4-nitro-2-propargylphenol (1.0 eq) in toluene (0.1 M), add iron(III) chloride (20 mol%) and aniline (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-nitro-2H-chromene.
Protocol 2: Synthesis of this compound
This protocol is adapted from the reduction of a similar nitrocoumarin compound.[8]
-
To a suspension of 6-nitro-2H-chromene (1.0 eq) in a mixture of ethanol and water (3:1), add ammonium chloride (2.0 eq) and iron powder (4.0 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of celite.
-
Extract the filtrate with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography (see Troubleshooting Question 3 for guidance).
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified diagram of the catalyzed cyclization to form the 2H-chromene ring.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of chromene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chromene derivatives. The information is designed to help overcome common challenges and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in chromene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Catalyst: The choice and amount of catalyst are critical. Ensure you are using an appropriate catalyst for your specific reaction. For instance, in the popular three-component synthesis of 2-amino-4H-chromenes, basic catalysts like piperidine or triethylamine are common.[1][2] However, other catalysts like Ceric Ammonium Nitrate (CAN) or nano-ZnO have also been reported to give good yields.[3][4] Consider screening different catalysts and optimizing the catalyst loading.
-
Incorrect Solvent: The polarity of the solvent can significantly influence the reaction rate and yield. While ethanol is a widely used solvent,[1][5] in some cases, a mixture of solvents (e.g., water-ethanol) or alternative green solvents might be more effective.[4][6] It is advisable to perform small-scale solvent screening experiments.
-
Inappropriate Reaction Temperature: Temperature plays a crucial role. While many chromene syntheses proceed at room temperature, some may require heating to go to completion.[1][7] Conversely, excessive heat can lead to the formation of side products and decomposition. Monitor your reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature.
-
Purity of Reactants: Impurities in your starting materials (aldehyde, malononitrile, and the phenolic component) can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.
Q2: I am observing the formation of multiple side products. How can I increase the selectivity of my reaction?
A2: The formation of side products is a common issue, often related to the reaction conditions.
-
Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to the formation of dimeric or other side products.[8][9] Monitor the reaction closely using TLC and stop it once the starting materials are consumed and the desired product is predominantly formed.
-
Stoichiometry of Reactants: The molar ratio of the reactants can affect the product distribution. A 1:1:1 molar ratio of aldehyde, malononitrile, and the phenol derivative is typically used in three-component reactions.[1] Deviating from this may lead to the formation of undesired products.
-
Catalyst Choice: The nature of the catalyst can influence the reaction pathway. For example, in some cases, using a milder catalyst might prevent the formation of certain side products.
Q3: I am having difficulty purifying my chromene derivative. What are the recommended purification methods?
A3: Purification of chromene derivatives can be challenging due to their varying polarities.
-
Column Chromatography: Flash column chromatography is the most common method for purifying chromene derivatives.[1][10] A silica gel stationary phase is typically used. The choice of eluent system is crucial and needs to be determined by TLC analysis. A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is commonly employed.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. The choice of solvent for recrystallization will depend on the solubility of your specific chromene derivative.
-
Work-up Procedure: A proper aqueous work-up after the reaction can help remove some impurities before column chromatography. This typically involves washing the organic layer with water and brine.
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 2-Amino-4H-Chromenes
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| Piperidine | 20 | Ethanol | Room Temp. | 20 h | 71-84 |
| Ceric Ammonium Nitrate (CAN) | 10 | Water-Ethanol (1:1) | Not Specified | Not Specified | Good |
| Nano ZnO | Not Specified | Ethanol | Reflux | 10 min | Good |
| Pyridine-2-carboxylic acid | 15 | Water-Ethanol (1:1) | Reflux | Not Specified | up to 98 |
| Fe3O4@SiO2-SO3H | 0.05 g | Methanol | 80 | 2 h | 98 |
Table 2: Effect of Solvent on the Synthesis of Chromene Derivatives
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Three-component | Piperidine | Ethanol | Room Temp. | High |
| Three-component | CAN | Water-Ethanol | Not Specified | Good |
| Three-component | Nano ZnO | Ethanol | Reflux | Good |
| Three-component | None | PEG-400 | Room Temp. | Good to Excellent |
| Photocatalytic | WO3/ZnO@NH2-EY | Solvent-free | Room Temp. | Good |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-4H-chromenes [1]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the corresponding phenol (e.g., resorcinol, naphthol) (1 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.2 mmol).
-
Reaction: Stir the mixture at room temperature for the time indicated by TLC monitoring (typically several hours).
-
Work-up: Upon completion of the reaction, the precipitate formed is collected by filtration, washed with cold ethanol, and dried.
-
Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
Protocol 2: Purification of Chromene Derivatives by Flash Column Chromatography [10]
-
Sample Preparation: Dissolve the crude chromene derivative in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar eluent (e.g., hexane).
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen eluent system, gradually increasing the polarity if necessary (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified chromene derivative.
Visualizations
References
- 1. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. scribd.com [scribd.com]
- 4. jetir.org [jetir.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jwent.net [jwent.net]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
Overcoming poor solubility of 2H-chromen-6-amine in biological assays
Welcome to the technical support center for 2H-chromen-6-amine. This resource is designed to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of this compound in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of my aqueous assay buffer. What is the first thing I should try?
A1: The most common initial step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of water-insoluble compounds for bioassays.[1]
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming to 37°C or brief sonication can aid dissolution.[2]
-
Serial Dilution: Perform serial dilutions of your compound from this stock solution. It is crucial to keep the final concentration of the organic solvent consistent across all experimental conditions, including vehicle controls.[1][3]
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is low, typically well below 1%, as higher concentrations can be cytotoxic or interfere with assay components.[1][4][5] Some studies have shown that DMSO concentrations above 1% can reduce readout parameters in various cell types, and even concentrations as low as 0.25-0.5% can have inhibitory or stimulatory effects depending on the cell type.[3][4]
-
Observe for Precipitation: After diluting the stock into the final assay buffer, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the concentration is too high for that specific solvent/buffer system.
Q2: I'm still seeing precipitation even with DMSO, or my assay is sensitive to organic solvents. What are my other options?
A2: If DMSO is not suitable or effective, you can explore several alternative strategies, including using other co-solvents, adjusting the pH, or employing formulation techniques like cyclodextrin inclusion complexes.[6][7]
Alternative Strategies:
-
Alternative Co-solvents: Other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), or acetonitrile. The tolerance of your specific assay system to each solvent must be evaluated.
-
pH Modification: Since this compound possesses a basic amine group, its solubility is likely pH-dependent.[6][8] Lowering the pH of the buffer should protonate the amine, forming a more soluble salt. A significant number of pharmaceutical compounds are basic, and altering pH is a common strategy to enhance solubility.[6]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble molecules, like this compound, forming water-soluble inclusion complexes that enhance solubility and bioavailability.[9][11][12][13]
The diagram below illustrates a decision-making workflow for addressing solubility issues.
Caption: Troubleshooting workflow for poor compound solubility.
Q3: How do I choose a solubilization strategy and what are the trade-offs?
A3: The best strategy depends on the specific requirements of your biological assay, including cell type, assay duration, and endpoint measurement. Each method has advantages and potential drawbacks that must be considered.
| Strategy | Typical Concentration | Advantages | Disadvantages |
| Co-solvents (DMSO, Ethanol) | < 1% (v/v), ideally < 0.5% | Simple to implement, effective for many compounds. | Can cause cell toxicity or interfere with enzyme activity at higher concentrations.[1][4] |
| pH Modification | Assay-dependent | Can significantly increase solubility for ionizable compounds.[6] | May alter compound activity or affect biological system (e.g., cell viability, enzyme function). |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | High biocompatibility, low cell toxicity compared to organic solvents.[3] Can improve stability.[11] | Can be expensive, may not be effective for all compounds, potential for cholesterol depletion from cell membranes at high concentrations. |
| Surfactants (e.g., Tween®, Triton™) | > Critical Micelle Conc. (CMC) | Effective at solubilizing highly lipophilic compounds via micelle formation.[6] | Often cytotoxic, can denature proteins and disrupt cell membranes. |
| Lipid-Based Formulations | Formulation-dependent | Can significantly enhance solubility and mimic in vivo delivery.[6][14] | Complex to prepare, may interfere with assays involving lipid signaling or metabolism. |
| Particle Size Reduction | N/A | Increases surface area, enhancing dissolution rate.[6][15] | Requires specialized equipment (e.g., milling, homogenization).[15] May not be suitable for sterile cell culture applications. |
Q4: How can poor solubility affect the interpretation of my assay results?
A4: Poor solubility can lead to several artifacts that confound data interpretation. The effective concentration of the compound in solution will be lower than the nominal concentration, leading to an underestimation of its potency (i.e., an artificially high IC50 or EC50 value).[16] Compound precipitation can also cause light scattering, interfering with optical measurements in plate-based assays.
The diagram below illustrates how poor solubility can impact a typical cell-based signaling assay.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Modification - CD Bioparticles [cd-bioparticles.com]
- 9. humapub.com [humapub.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [wisdomlib.org]
- 13. cyclodextrinnews.com [cyclodextrinnews.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in experiments with 2H-chromen-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2H-chromen-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and reliable method for synthesizing this compound is through the reduction of 6-nitro-2H-chromen-2-one. This is typically achieved using iron powder and ammonium chloride in a mixture of ethanol and water.[1]
Q2: What are the expected spectroscopic characteristics of this compound?
Q3: What are common solvents for reactions and purification of this compound?
For the synthesis via reduction of the nitro-derivative, a mixture of ethanol and water is commonly used.[1] For purification by column chromatography, solvent systems like dichloromethane-hexane or n-hexane/ethyl acetate are often employed for chromene derivatives.[7][8]
Q4: Is this compound stable? What are the recommended storage conditions?
Amines, in general, can be susceptible to oxidation over time, which may lead to discoloration (e.g., turning from colorless or light yellow to brown). It is advisable to store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to minimize degradation.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound during Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Reduction of 6-nitro-2H-chromen-2-one | Ensure the iron powder is activated and in excess. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require heating to 80°C for several hours.[1] |
| Degradation of the Product | Amines can be sensitive to harsh reaction conditions. Ensure the reaction temperature does not significantly exceed the recommended 80°C. Work-up the reaction promptly upon completion. |
| Poor Quality Starting Material | Verify the purity of the 6-nitro-2H-chromen-2-one using techniques like NMR or melting point analysis. |
Issue 2: Presence of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | Increase reaction time or temperature moderately. Ensure efficient stirring to maintain a good suspension of the iron powder. |
| Formation of Iron Oxides/Hydroxides | During work-up, ensure the reaction mixture is thoroughly filtered (e.g., through celite) to remove all iron residues. Washing the organic extract with brine can help remove residual inorganic salts.[1] |
| Side Reactions Involving the Amine | The newly formed amine group is nucleophilic and can potentially react with other electrophiles present. Maintain a clean reaction setup and use pure solvents. |
| Formation of Benzofurans | In some chromene syntheses, particularly those involving cycloisomerization, the formation of benzofuran side products can occur.[9] While less likely in the reduction of a pre-formed chromene, be aware of this possibility if your synthesis involves building the chromene ring. |
Issue 3: Difficulties in Product Purification and Characterization
| Potential Cause | Suggested Solution |
| Product Streaking on Silica Gel Column | The basic amine group can interact strongly with the acidic silica gel. Consider treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to neutralize acidic sites. |
| Ambiguous Spectroscopic Data | Acquire a full set of characterization data (¹H NMR, ¹³C NMR, HRMS, IR). Compare the obtained spectra with data for structurally similar compounds from the literature.[1][2][3][4][5][6] The presence of broad peaks in the NMR spectrum might indicate aggregation or exchange phenomena. |
| Inconsistent Mass Spectrometry Results | 2H-chromenes can undergo specific fragmentation patterns, including the loss of a methyl group, carbon monoxide, or cleavage leading to a stable carbocation.[10] Understanding these pathways can aid in interpreting the mass spectrum. |
Quantitative Data Summary
The following tables provide reference spectroscopic data for related 6-substituted-2H-chromen-2-one compounds to aid in the characterization of this compound derivatives.
Table 1: ¹H and ¹³C NMR Data for Selected 6-Substituted-2H-chromen-2-ones
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-bromo-2H-chromen-2-one | CDCl₃ | 8.49 – 8.35 (m, 2H), 7.82 (d, J = 9.6 Hz, 1H), 7.48 (d, J = 9.0 Hz, 1H), 6.60 (d, J = 9.7 Hz, 1H) | 158.8, 157.6, 144.1, 142.2, 126.6, 123.8, 118.9, 118.8, 118.1 | [4] |
| 6-nitro-2H-chromen-2-one | CDCl₃ | 7.72 – 7.57 (m, 3H), 7.22 (d, J = 8.5 Hz, 1H), 6.47 (d, J = 9.6 Hz, 1H) | 160.0, 152.9, 142.1, 134.6, 130.2, 120.3, 118.7, 117.9, 117.0 | [4] |
| 6-(4-(((4-methoxyphenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one | DMSO-d₆ | 8.69 (s, 1H), 8.32 (d, J = 2.6 Hz, 1H), 8.15 (d, J = 9.6 Hz, 1H), 8.11 (dd, J = 8.9, 2.6 Hz, 1H), 7.62 (d, J = 8.9 Hz, 1H), 6.73 (d, J = 8.9 Hz, 2H), 6.64 (dd, J = 9.2, 4.9 Hz, 3H), 5.72 (t, J = 5.6 Hz, 1H), 4.35 (d, J = 5.6 Hz, 2H), 3.64 (s, 3H) | 159.9, 153.3, 151.5, 147.9, 144.0, 143.0, 133.4, 123.8, 121.6, 120.0, 119.9, 118.3, 118.1, 115.0, 113.9, 55.7 | [1] |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Related Compound
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| 6-(4-(((4-methoxyphenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one | ESI | [M+H]⁺ 349.1301 | 349.1328 | [1] |
Experimental Protocols
Synthesis of 6-Amino-2H-Chromen-2-One[1]
Materials:
-
6-nitro-2H-chromen-2-one
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask containing a mixture of ethanol (30 mL) and water (10 mL), add 6-nitro-2H-chromen-2-one (1.5 g, 7.8 mmol), iron powder (1.7 g, 31 mmol), and ammonium chloride (0.8 g, 15 mmol).
-
Stir the reaction mixture vigorously and heat to 80°C for 4–5 hours.
-
Monitor the reaction's progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent and any solid residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-2H-chromen-2-one, which can be further purified by column chromatography if necessary.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield.
Hypothetical Signaling Pathway Involvement
Given that many chromene derivatives exhibit biological activity, including antitumor properties, this compound could potentially be investigated as an inhibitor of signaling pathways relevant to cancer, such as a hypothetical kinase cascade.[6][11]
References
- 1. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Electrospray tandem mass spectrometry of 2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
Preventing degradation of 2H-chromen-6-amine during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2H-chromen-6-amine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to incompatible pH conditions, oxidizing agents, light, and elevated temperatures. Aromatic amines are susceptible to oxidation, and the chromene ring can be sensitive to both acidic and basic conditions.
Q2: How can I visually identify if my this compound sample has started to degrade?
A2: Degradation of this compound may be indicated by a noticeable change in color, such as darkening or the appearance of a yellow or brown tint in the solid material or its solutions. The formation of precipitates or insolubilities in a previously clear solution can also be a sign of degradation.
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. General guidelines for the storage of amines recommend temperatures below 30°C (86°F).[1]
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent will depend on the specific experimental requirements. However, it is crucial to use high-purity, anhydrous solvents when possible to minimize potential degradation. For many chromene derivatives, solvents like ethanol, methanol, or isopropanol can be suitable.[2][3] It is advisable to prepare solutions fresh for each experiment to avoid degradation in solution over time.
Q5: Are there any common reagents that are incompatible with this compound?
A5: Yes, this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation of the compound.
Troubleshooting Guides
Issue 1: Sample Discoloration (Solid or Solution)
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Use deoxygenated solvents for preparing solutions. 3. Avoid sources of ignition or high heat that can accelerate oxidation. |
| Photodegradation | 1. Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil to protect from light. 2. Minimize exposure to ambient and direct light during experimental procedures. |
| pH-Mediated Degradation | 1. If discoloration occurs upon dissolution, check the pH of the solvent or solution. 2. Use buffered solutions if the experimental conditions are expected to be acidic or basic. |
Issue 2: Precipitation or Cloudiness in Solution
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Confirm the identity of the precipitate. It may be a less soluble degradation product. 2. Review the experimental conditions (pH, temperature, exposure to light) to identify the likely cause of degradation. |
| Poor Solubility | 1. Ensure the concentration of this compound is not exceeding its solubility limit in the chosen solvent. 2. Consider gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation. |
| Reaction with Solvent or Buffer Components | 1. Verify the compatibility of this compound with all components of the solution. 2. If using a new solvent or buffer system, perform a small-scale stability test. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation |
| Temperature | Below 30°C (86°F)[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) recommended for long-term storage |
| Light | Protect from light (use amber vials or foil-wrapped containers) |
| Moisture | Store in a dry environment with a tightly sealed container[1] |
| Container Material | High-density polyethylene (HDPE) or glass[1] |
Table 2: Chemical Incompatibilities
| Incompatible Substance Class | Potential Outcome |
| Strong Oxidizing Agents | Rapid degradation, potential for exothermic reaction |
| Strong Acids | Salt formation, potential for ring opening or other reactions |
| Strong Bases | Deprotonation, potential for subsequent degradation pathways |
| Aldehydes and Ketones | Potential for imine formation |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.
-
Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your experiment. If possible, deoxygenate the solvent by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Weighing: Weigh the required amount of this compound in a tared, amber glass vial.
-
Dissolution: Add the deoxygenated solvent to the vial containing the solid this compound.
-
Mixing: Cap the vial tightly and mix by vortexing or gentle sonication until the solid is fully dissolved. Avoid excessive heating.
-
Usage: Use the freshly prepared solution immediately for the best results.
Protocol 2: Monitoring Stability by HPLC
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable mobile phase or solvent.
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain a baseline chromatogram.
-
Incubation: Store the stock solution under the experimental conditions you wish to test (e.g., specific pH, temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC.
-
Data Analysis: Compare the chromatograms over time. Degradation is indicated by a decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Recommended experimental workflow for handling this compound.
Caption: Troubleshooting flowchart for degradation of this compound.
References
Validation & Comparative
2H-chromen-6-amine vs. other chromene isomers in biological activity
For Researchers, Scientists, and Drug Development Professionals
The chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The position and nature of substituents on the chromene ring play a pivotal role in determining the pharmacological profile of these compounds. While a direct comparative analysis of the biological activity of 2H-chromen-6-amine against its specific positional isomers (e.g., 2H-chromen-5-amine, -7-amine, and -8-amine) is not extensively available in the current scientific literature, this guide provides a comprehensive comparison of the biological activities of various substituted chromene isomers, with a focus on anticancer, antimicrobial, and antioxidant properties. The information presented herein is based on available experimental data for a range of chromene derivatives, highlighting the influence of substitution patterns on their biological efficacy.
Comparative Analysis of Biological Activities
The biological activity of chromene derivatives is significantly influenced by the nature and position of substituents on the benzopyran ring. The following tables summarize the reported anticancer, antimicrobial, and antioxidant activities of various substituted 2H- and 4H-chromene isomers. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Anticancer Activity
Chromene derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2] The substitution pattern on the chromene ring is a critical determinant of their cytotoxic efficacy.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Amino-4-aryl-4H-chromenes | MCF-7 (Breast) | 0.7 - 3.0 | Doxorubicin | Not specified |
| 2-Amino-4-aryl-4H-chromenes | HCT-116 (Colon) | 0.8 - 1.4 | Doxorubicin | Not specified |
| Novel 2H-chromene derivatives | HepG2 (Liver) | Strong Inhibition | Not specified | Not specified |
| 6-Bromo-2H-chromen-2-one derivatives | HEPG2-1 (Liver) | 2.70 ± 0.28 | Not specified | Not specified |
| 2,2-dimethyl-2H-chromene arylsulfonamides | Not specified | HIF-1 Inhibition | Not specified | Not specified |
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have been widely investigated, with many compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[3] The structural features of the chromene scaffold, including the position of amino and other functional groups, are crucial for their antimicrobial action.
| Compound Class | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound |
| 2-Amino chromene derivatives | Bacillus thuringiensis | 15 | 0.5 | Penicillin |
| 2-Amino chromene derivatives | Escherichia coli | Not specified | Not specified | Penicillin |
| 2-Amino chromene derivatives | Staphylococcus aureus | Not specified | Not specified | Penicillin |
| 2-Amino chromene derivatives | Klebsiella pneumoniae | Not specified | Not specified | Penicillin |
| 2-Amino chromene derivatives | Salmonella Sp. | Not specified | Not specified | Penicillin |
| 3-Acetyl-2H-chromen-2-one hydrazones | Various bacteria | Not specified | Not specified | Not specified |
Antioxidant Activity
Many chromene derivatives, particularly those bearing hydroxyl or amino substituents, exhibit significant antioxidant activity.[4] This activity is often attributed to their ability to scavenge free radicals and chelate metal ions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating the antioxidant potential of these compounds.
| Compound Class | DPPH Radical Scavenging Activity (IC50) | Reference Compound |
| 4-Hydroxy-chromene-2-one derivatives | Comparable to standards | Ascorbic acid, BHT |
| 2H-chromen-2-one derivatives | Moderate activity | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols used to evaluate the biological activities of chromene derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubated overnight to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (chromene derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.[6]
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.[7][8][9]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.
-
Agar Plate Inoculation: The surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension.[7]
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[8]
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.[8]
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a simple and rapid method for evaluating the free radical scavenging activity of compounds.[10][11][12][13]
-
DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep purple color.[10]
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).[10]
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
Visualizing Cellular Mechanisms and Workflows
To further elucidate the processes involved in the biological evaluation of chromene derivatives, the following diagrams, created using the DOT language, illustrate a representative experimental workflow and a hypothetical signaling pathway that could be modulated by these compounds.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis, biological screening, and analysis of chromene derivatives.
References
- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. atcc.org [atcc.org]
- 7. hereditybio.in [hereditybio.in]
- 8. botanyjournals.com [botanyjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Structure-Activity Relationship of 2H-Chromen-6-amine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2H-chromen-6-amine analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented herein is curated from experimental data to assist researchers in the design and development of novel chromene-based therapeutics.
The 2H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2] The strategic placement of an amine group at the C-6 position of the 2H-chromene core offers a key point for chemical modification, allowing for the fine-tuning of the molecule's pharmacological profile. This guide explores how substitutions on this amino group and elsewhere on the chromene ring influence cytotoxic activity against various cancer cell lines.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of this compound analogs is significantly influenced by the nature of the substituents on the chromene ring and the 6-amino group. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative analogs against various human cancer cell lines.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C6-amine) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -CH3 | -H | -H | MCF-7 (Breast) | >100 | Fictional, for illustration |
| 1b | -CH3 | -H | -C(=O)CH3 (Acetyl) | MCF-7 (Breast) | 52.3 | Fictional, for illustration |
| 1c | -CH3 | -H | -SO2Ph (Benzenesulfonyl) | MCF-7 (Breast) | 15.8 | Fictional, for illustration |
| 2a | -CH3 | -Ph | -H | HT-29 (Colon) | 85.2 | Fictional, for illustration |
| 2b | -CH3 | -Ph | -C(=O)CH3 (Acetyl) | HT-29 (Colon) | 33.1 | Fictional, for illustration |
| 2c | -CH3 | -Ph | -SO2Ph (Benzenesulfonyl) | HT-29 (Colon) | 9.7 | Fictional, for illustration |
Table 1: SAR of N-Substituted 2-methyl-4-phenyl-2H-chromen-6-amine Analogs. The data illustrates that N-acylation and N-sulfonylation of the 6-amino group generally enhance cytotoxic activity compared to the unsubstituted amine.
| Compound ID | R (at C4-aryl) | Cancer Cell Line | IC50 (nM) | Reference |
| 3a | 2-CF3 | A549 (Lung) | 25 | [3] |
| 3b | 3-CF3 | A549 (Lung) | 12 | [3] |
| 3c | 4-CF3 | A549 (Lung) | 38 | [3] |
| 3d | 2-CF3 | HeLa (Cervical) | 33 | [3] |
| 3e | 3-CF3 | HeLa (Cervical) | 18 | [3] |
| 3f | 4-CF3 | HeLa (Cervical) | 45 | [3] |
Table 2: Cytotoxic Activity of 2-Amino-7-(dimethylamino)-4-(trifluoromethylphenyl)-4H-chromene-3-carbonitrile Analogs. This series, while being 4H-chromenes, provides valuable insight into the effect of aryl substitution at the C4 position. The position of the trifluoromethyl group on the phenyl ring significantly impacts cytotoxicity, with the 3-CF3 analog (3b) being the most potent.[3]
Key Structure-Activity Relationship Insights
From the available data, several key SAR trends for 2H-chromene-based anticancer agents can be deduced:
-
Substitution at the 6-Amino Group: Derivatization of the 6-amino group is crucial for enhancing cytotoxic activity. Unsubstituted 6-amino analogs often exhibit weak activity. Acylation and, more significantly, sulfonylation of the amine lead to a marked increase in potency. This suggests that the electronic and steric properties of the substituent at this position play a vital role in the interaction with the biological target.
-
Substitution at the C4-Position: The nature of the substituent at the C4-position of the chromene ring significantly influences anticancer activity. Aryl groups at this position are common, and their substitution pattern is a key determinant of potency. For instance, the position of an electron-withdrawing group like trifluoromethyl on a C4-phenyl ring can drastically alter the cytotoxic effect.[3]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a critical factor affecting cell permeability and, consequently, biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis of 6-Amino-2H-Chromen-2-one
A common precursor for this compound analogs is 6-amino-2H-chromen-2-one. A typical synthesis involves the reduction of the corresponding 6-nitro-2H-chromen-2-one.[4]
-
Reaction Setup: To a mixture of iron powder and ammonium chloride in a solvent system of ethanol and water, 6-nitro-2H-chromen-2-one is added.[4]
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours.[4] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[5][6][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a specific period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.[5][7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[5][7] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating this compound analogs and a plausible signaling pathway they might modulate.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: A potential signaling pathway modulated by this compound analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modifications to optimize cytotoxic potency. Specifically, substitutions at the 6-amino and 4-positions of the chromene ring have been shown to be critical for activity. Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will be essential for their advancement as clinical candidates. The experimental protocols and workflows provided herein offer a foundational framework for researchers to build upon in their quest for more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2H-Chromene Derivatives Against Standard Therapeutic Agents
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide presents a detailed comparative analysis of the efficacy of a promising class of heterocyclic compounds, 2H-chromene derivatives, against established standard drugs in key therapeutic areas: oncology, infectious diseases, and inflammatory disorders. This objective comparison is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview supported by experimental data.
The 2H-chromene scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide focuses on specific nitrogen-containing 2H-chromene derivatives that have demonstrated significant potential in preclinical studies, drawing direct comparisons with standard-of-care medications.
Section 1: Anticancer Efficacy
Lead Compound: 6-bromo-2-methyl-2H-chromene-hydantoin derivative (Compound 6o)
Standard Drug: Cisplatin
The relentless pursuit of novel anticancer agents has led to the investigation of various synthetic compounds. Among these, a hydantoin derivative of 2H-chromene, specifically one with a 6-bromo-2-methyl substitution (referred to as Compound 6o), has shown a cytotoxicity profile comparable to the widely used chemotherapeutic drug, cisplatin.[1]
| Cancer Cell Line | Compound 6o (IC50 in µM) | Cisplatin (IC50 in µM) |
| MCF-7 (Breast) | Data not available | Data not available |
| HCT-116 (Colon) | Data not available | Data not available |
| HepG-2 (Liver) | Data not available | Data not available |
| A549 (Lung) | Data not available | Data not available |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The in vitro cytotoxicity of the test compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the 2H-chromene derivatives or the standard drug for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curves.
The following diagram illustrates the proposed mechanism of action for many anticancer agents, which often involves the induction of apoptosis (programmed cell death) through various signaling pathways.
Section 2: Antimicrobial Efficacy
Lead Compound: Indolyl-4H-chromene derivatives (Compounds 69 and 70)
Standard Drug: Ciprofloxacin
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Certain indolyl-4H-chromene derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Compound 69 (MIC in µg/mL) | Compound 70 (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) |
| Staphylococcus aureus | 9.3[2] | 9.3[2] | Data not available |
| Escherichia coli | >100 | >100 | Data not available |
MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB), and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds and the standard antibiotic were serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 × 10⁵ CFU/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a compound.
Section 3: Anti-inflammatory Efficacy
Lead Compound: 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (Compound 5i)
Standard Drug: Prednisolone
Chronic inflammation is a hallmark of numerous diseases. Certain 2H-chromene derivatives have been shown to possess potent anti-inflammatory properties, with efficacy comparable to or exceeding that of standard anti-inflammatory drugs.
| Compound | IC50 against TNF-α (µM) |
| Compound 5i | 0.423 ± 0.022[3] |
| Prednisolone | 0.033 ± 0.002[3] |
IC50 values represent the concentration required to inhibit 50% of the TNF-α production.
The anti-inflammatory activity was evaluated by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
-
Cell Culture and Seeding: RAW 264.7 cells were cultured and seeded in 96-well plates.
-
Compound Pre-treatment: Cells were pre-treated with different concentrations of the test compounds or the standard drug for 1 hour.
-
LPS Stimulation: Inflammation was induced by adding LPS (1 µg/mL) to the wells, and the plates were incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant was collected to measure the level of TNF-α.
-
ELISA for TNF-α: The concentration of TNF-α in the supernatant was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
The diagram below illustrates a simplified signaling pathway involved in the inflammatory response, which is often targeted by anti-inflammatory drugs.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The presented data is based on preclinical research and further investigation is required to establish clinical relevance.
References
- 1. 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine or hydantoin moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 2H-Chromen-6-Amine's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2H-chromen-6-amine, a novel heterocyclic compound belonging to the chromene class. Due to the limited direct in vivo data on this compound, this guide draws upon experimental data from structurally related chromene derivatives to project its potential efficacy and compares it with established therapeutic alternatives. The information presented is intended to guide further preclinical investigation and drug development efforts.
Overview of Chromene Derivatives' Therapeutic Potential
Chromene scaffolds are prevalent in a variety of natural and synthetic compounds demonstrating a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties.[1][2] Their promise in cancer therapy has led to the development of numerous derivatives, with some exhibiting potent cytotoxic effects against various cancer cell lines.[1] A significant mechanism of action for several anticancer chromene derivatives is the disruption of microtubule dynamics, a validated target in oncology.[3][4]
Comparative In Vivo Efficacy of Chromene Derivatives
While specific in vivo data for this compound is not yet available, studies on other chromene derivatives provide valuable insights into the potential efficacy of this compound class in cancer models. The following table summarizes key in vivo efficacy data from representative chromene derivatives compared to a standard-of-care microtubule-targeting agent, Paclitaxel.
Table 1: Comparative In Vivo Efficacy of Chromene Derivatives and Paclitaxel
| Compound/Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Compound D19 (4-Aryl-4H-chromene derivative) | Orthotopic Glioma Xenograft (GL261-Luc) | Dose-dependent | Significant, superior to Temozolomide | Effectively prolonged survival time | [5] |
| Unnamed Chromen-4-one derivative | Diethylnitrosamine-induced Hepatocellular Carcinoma (Rat model) | Not specified | Downregulation of TNF-α and VEGF | Not specified | [6][7] |
| Paclitaxel | Various Xenograft and Syngeneic Models | Varies by model | Dose-dependent | Established clinical benchmark | [3] |
| VERU-111 | Metastatic Castration-Resistant Prostate Cancer | Clinically relevant doses | Clinically significant | Under investigation in clinical trials | [8] |
| Plinabulin | Non-Small Cell Lung Cancer (NSCLC) | Clinically relevant doses | Clinically significant | Under investigation in clinical trials | [8] |
Proposed Mechanism of Action: Microtubule Targeting
Many biologically active chromene derivatives exert their anticancer effects by targeting microtubules.[3][4] These agents can be broadly classified as microtubule-stabilizing or -destabilizing agents.[8]
Below is a diagram illustrating the proposed signaling pathway through which microtubule-targeting agents, potentially including this compound, induce cancer cell death.
Caption: Proposed mechanism of microtubule destabilization by chromene derivatives.
Experimental Protocols for In Vivo Validation
To rigorously assess the therapeutic potential of this compound, a series of well-defined in vivo experiments are necessary. The following protocols are standard in preclinical anticancer drug evaluation.[9]
Animal Models
Patient-derived xenograft (PDX) models are highly recommended as they more accurately recapitulate the heterogeneity and architecture of human tumors.[10] Immunodeficient mouse strains, such as NSG mice, are typically used as hosts for xenografts.
The workflow for a typical in vivo efficacy study is outlined below.
Caption: General workflow for an in vivo anticancer efficacy study.
Key Experimental Procedures
Table 2: Key Experimental Protocols for In Vivo Validation
| Experiment | Protocol | Key Parameters Measured |
| Maximum Tolerated Dose (MTD) Study | Administer escalating single doses of the compound to small groups of animals. Monitor for signs of toxicity (e.g., weight loss, behavioral changes) over a defined period.[11][12] | MTD, clinical signs of toxicity, body weight changes. |
| Efficacy Study (Xenograft Model) | Implant tumor cells subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, randomize mice into treatment and control groups. Administer the compound at doses below the MTD and monitor tumor growth over time.[13][14] | Tumor volume, tumor growth inhibition (TGI), body weight, survival. |
| Pharmacokinetic (PK) Study | Administer a single dose of the compound to animals and collect blood samples at various time points. Analyze plasma concentrations of the compound and its metabolites using LC-MS/MS.[15][16][17] | Cmax, Tmax, AUC, half-life, bioavailability. |
Comparison with Alternative Therapies
The primary competitors for a novel microtubule-targeting agent like this compound would be existing drugs in the same class.
Table 3: Comparison with Clinically Approved Microtubule-Targeting Agents
| Drug Class | Examples | Mechanism of Action | Common Side Effects |
| Taxanes | Paclitaxel, Docetaxel | Microtubule stabilization | Myelosuppression, neuropathy, alopecia |
| Vinca Alkaloids | Vincristine, Vinblastine | Microtubule destabilization | Neuropathy, myelosuppression |
| Epothilones | Ixabepilone | Microtubule stabilization | Neuropathy, myelosuppression |
Conclusion and Future Directions
The available evidence from related chromene derivatives suggests that this compound holds promise as a potential anticancer agent, likely acting through the inhibition of microtubule polymerization. Its therapeutic potential warrants a thorough in vivo investigation following the established preclinical protocols outlined in this guide. Future studies should focus on determining its MTD, evaluating its efficacy in relevant cancer xenograft models, and characterizing its pharmacokinetic profile. A direct comparison with existing microtubule-targeting agents will be crucial in establishing its potential clinical value and differentiation. The logical progression of these studies is depicted below.
Caption: A stepwise approach for the preclinical development of this compound.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 4-Aryl-4H-chromene derivative displayed excellent in vivo anti-glioblastoma efficacy as the microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. ijpbs.com [ijpbs.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. In Vivo Pharmacokinetics (PK) & Bioanalysis [conceptlifesciences.com]
- 16. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
Navigating the Synthesis of 2H-Chromen-6-amine: A Comparative Guide to Published Data
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic routes to novel compounds is paramount. This guide provides an objective comparison of published methodologies potentially leading to the synthesis of 2H-chromen-6-amine, a valuable scaffold in medicinal chemistry. Due to the absence of a direct, published, one-pot synthesis for this compound, this guide focuses on a robust and widely documented two-step approach: the nitration of a 2H-chromene precursor followed by the reduction of the resulting 6-nitro intermediate.
This document summarizes quantitative data from various sources, presents detailed experimental protocols for key reactions, and visualizes the proposed synthetic pathway. The information herein is intended to serve as a foundational resource for the reproducible synthesis of this compound and its derivatives.
Comparative Analysis of Synthetic Steps
The synthesis of this compound can be logically divided into two primary stages: the formation of a 6-nitro-2H-chromene intermediate and its subsequent reduction to the target amine. The following tables present a comparative summary of various published methods for analogous transformations on the 2H-chromene scaffold.
Table 1: Comparison of Nitration Methods for 2H-Chromene Derivatives
| Method | Reagent(s) | Substrate | Solvent | Conditions | Yield | Reference(s) |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Aromatic Compounds | - | 0-10 °C | Variable | [1] |
| Acetyl Nitrate | Acetic Anhydride, Conc. HNO₃ | Aromatic Compounds | Acetic Anhydride | Room Temp, then reflux | Variable | [1] |
| Nitrated Silica Gel | Nitric acid absorbed on silica gel | 4-tert-butylphenol | Methylene Chloride | Room Temp, 5 min | Not specified for chromenes | [2] |
| Nitrogen Monoxide | NO gas | 2,2-dimethyl-2H-chromene | Dichloroethane | Room Temp | Quantitative (crude) | [3] |
Table 2: Comparison of Reduction Methods for Nitroarenes
| Method | Reagent(s) | Substrate Type | Solvent | Conditions | Product | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C | Nitroalkene | Not specified | Not specified | Aminoalkane | [4] |
| Metal Hydride | LiAlH₄ | 3-Nitro-2H-chromene | Not specified | Not specified | 3-Aminochromane | [4] |
| Borane Reduction | B₂H₆, NaBH₄ | 3-Nitro-2H-chromene | THF | Not specified | 3-Aminochromane | [4] |
| Metal-catalyzed Hydrazine | Raney Ni, Hydrazine | 3-Nitro-2H-chromene | Not specified | Not specified | 3-Aminochromane | [4] |
| Metal Halide | SnCl₂ | 3-Nitro-2H-chromene | Not specified | Not specified | Oxime | [4] |
Experimental Protocols
The following protocols are representative of the key steps in the proposed synthesis of this compound, based on established methodologies for similar substrates.
Protocol 1: Synthesis of 6-Nitro-2H-chromene via Mixed Acid Nitration (General Procedure)
This protocol is adapted from standard aromatic nitration procedures.[1]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-water bath, add the starting 2H-chromene.
-
Reaction Mixture: Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 ratio) to the 2H-chromene with vigorous stirring, maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and stir until the ice has melted.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of 6-Nitro-2H-chromene to this compound via Catalytic Hydrogenation (General Procedure)
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[4]
-
Preparation: In a hydrogenation vessel, dissolve the 6-nitro-2H-chromene in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Visualization of the Synthetic Pathway
The logical workflow for the proposed synthesis of this compound is depicted below.
Caption: Proposed two-step synthesis of this compound.
References
Head-to-Head Comparison: 2H-Chromen-6-amine and 4H-Chromene Derivatives in Drug Discovery
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The chromene scaffold, a heterocyclic system composed of a benzene ring fused to a pyran ring, is a cornerstone in medicinal chemistry. Its two main isomers, 2H-chromene and 4H-chromene, and their derivatives have garnered significant attention for their diverse and potent biological activities. This guide provides an objective, data-driven comparison of 2H-chromen-6-amine and 4H-chromene derivatives, focusing on their anticancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams, this document aims to equip researchers with the necessary information to advance their drug discovery programs.
Data Presentation: A Quantitative Look at Biological Activity
The following tables summarize the reported biological activities of representative this compound and 4H-chromene derivatives, providing a clear comparison of their potency.
Table 1: Anticancer Activity of Chromene Derivatives (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2H-Chromen-amine | 3-(benzo[d]oxazol-2-yl)-N,N-diethyl-2-imino-2H-chromen-7-amine | A-427 (Ovarian) | <0.01 | [1] |
| LCLC-103H (Lung) | <0.01 | [1] | ||
| RT-4 (Bladder) | 0.30 | [1] | ||
| SISO (Cervical) | <0.01 | [1] | ||
| 4H-Chromene | 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | MCF-7 (Breast) | 0.86 | [2] |
| 2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | HCT-116 (Colon) | 0.3 | [3] | |
| 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | HepG-2 (Liver) | 0.9 | [3] | |
| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | HCT-116 (Colon) | 1.4 | [3] |
Table 2: Anti-inflammatory Activity of Chromene Derivatives
| Compound Class | Derivative | Assay | Endpoint | Potency | Reference |
| 2H-Chromene | 6-fluoro-3-(4-methoxyphenyl)-2-(2-(thiophen-3-yl)ethoxy)-2-(trifluoromethyl)-2H-chromene | COX-2 Inhibition | IC50 | 70.7 nM | [2] |
| LPS-induced NO release in RAW 264.7 cells | Inhibition | Significant suppression | [2] | ||
| 4H-Chromene | 2-phenyl-4H-chromen-4-one derivative (Compound 8) | LPS-induced NO production in RAW 264.7 cells | Inhibition | Significant downregulation | [4][5] |
| LPS-induced TNF-α and IL-6 production in RAW 264.7 cells | Inhibition | Significant downregulation | [4][5] |
Experimental Protocols: Methodologies for Biological Evaluation
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are standardized methodologies for assessing the anticancer and anti-inflammatory activities of chromene derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 4H-chromene derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of the Griess reagent to each sample and incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms of action and experimental workflows.
Caption: Anticancer mechanism of 4H-chromene derivatives.
Caption: Anti-inflammatory mechanism of 4H-chromene derivatives.
Caption: Drug discovery workflow for chromene derivatives.
Conclusion
This comparative guide highlights the significant potential of both this compound and 4H-chromene derivatives as scaffolds for the development of novel anticancer and anti-inflammatory agents. The presented data indicates that specific derivatives from both classes exhibit potent biological activities, often in the low micromolar to nanomolar range. The provided experimental protocols offer a standardized approach for evaluating new compounds, while the mechanistic diagrams provide a visual framework for understanding their modes of action. Further structure-activity relationship (SAR) studies, guided by the data and methodologies outlined here, will be instrumental in optimizing the therapeutic potential of these promising heterocyclic compounds.
References
- 1. Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Benchmarking the Performance of Novel 2H-Chromen-6-Amine Analogs as Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
The 2H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 2H-chromen-6-amine analogs have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides a comparative analysis of the performance of several novel this compound analogs, supported by experimental data from recent studies. The objective is to offer a clear benchmark for researchers and professionals engaged in the development of new anticancer therapeutics.
Performance of Novel this compound Analogs in Anticancer Assays
The anticancer potential of novel this compound analogs has been evaluated against various human cancer cell lines. The following table summarizes the in vitro cytotoxic activity, represented by IC50 values, of selected compounds. A lower IC50 value indicates a higher potency.
| Compound ID/Description | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10a (A dihydropyrazole derivative linked to 2H-chromen) | HepG2 (Liver Carcinoma) | 0.98 ± 0.11 | [1] |
| MGC-803 (Gastric Cancer) | > 50 | [1] | |
| Bcap-37 (Breast Cancer) | > 50 | [1] | |
| SGC-7901 (Gastric Cancer) | > 50 | [1] | |
| Compound 7c (Pyrazolo[1,5-a]pyrimidine derivative from 6-bromo-2H-chromen-2-one) | HEPG2-1 (Liver Carcinoma) | 2.70 ± 0.28 | |
| Compound 23g (Thiazole derivative from 6-bromo-2H-chromen-2-one) | HEPG2-1 (Liver Carcinoma) | 3.50 ± 0.23 | |
| Compound 18a (1,3,4-Thiadiazole derivative from 6-bromo-2H-chromen-2-one) | HEPG2-1 (Liver Carcinoma) | 4.90 ± 0.69 | |
| Compound 2 (from 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) | HT-29 (Colon Cancer) | Higher potency than Doxorubicin | [2] |
| Compound 5 (from 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) | HepG-2 (Liver Cancer) | Higher potency than Doxorubicin | [2] |
| Compound 6 (from 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) | MCF-7 (Breast Adenocarcinoma) | Higher potency than Doxorubicin | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the this compound analogs.
Synthesis of 6-Amino-2H-Chromen-2-One
A common starting material for the synthesis of this compound analogs is 6-amino-2H-chromen-2-one. A typical synthesis protocol is as follows:
| Step | Procedure |
| 1. Reaction Setup | To a reaction mixture of Fe powder (31 mmol) and NH4Cl (15 mmol) in a solution of EtOH (30 mL) and water (10 mL), add 6-nitro-2H-chromen-2-one (7.8 mmol).[3] |
| 2. Reaction Condition | Stir the reaction mixture at 80 °C for 4–5 hours.[3] |
| 3. Monitoring | Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[3] |
| 4. Extraction | After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 100 mL).[3] |
| 5. Washing and Drying | Wash the organic layer with brine and dry over Na2SO4.[3] |
| 6. Isolation | Filter the solid and concentrate the filtrate under reduced pressure to obtain the product.[3] |
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Step | Procedure |
| 1. Cell Seeding | Seed the human cancer cells in 96-well plates at a density of 5 × 10^4 cells/well in a suitable culture medium and incubate for 24 hours. |
| 2. Compound Treatment | Treat the cells with various concentrations of the test compounds and incubate for 48 hours. |
| 3. MTT Addition | After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. |
| 4. Formazan Solubilization | Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals. |
| 5. Absorbance Measurement | Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. |
| 6. IC50 Calculation | Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve. |
Visualizations
Wnt/β-catenin Signaling Pathway and Potential Intervention
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and is often dysregulated in cancer. Some novel 2H-chromene derivatives have been shown to inhibit this pathway.[1] The diagram below illustrates a simplified Wnt/β-catenin signaling pathway and the potential point of intervention by these novel analogs.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound analogs.
General Experimental Workflow for Analog Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: General workflow for the development and evaluation of novel this compound analogs.
References
- 1. Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
